Raloxifene 4-Monomethyl Ether
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDULJACWWWFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Raloxifene 4'-Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Raloxifene (B1678788) 4'-Monomethyl Ether, a derivative of the selective estrogen receptor modulator (SERM), Raloxifene. This document details the necessary chemical intermediates, reaction protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
Raloxifene is a well-established SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. Its biological activity is derived from its specific binding to estrogen receptors. Raloxifene 4'-Monomethyl Ether, a derivative with a methoxy (B1213986) group at the 4'-position of the 2-phenyl substituent, is a valuable compound for structure-activity relationship (SAR) studies and as a potential impurity in the synthesis of Raloxifene and its analogs. This guide outlines a multi-step synthesis to obtain this specific derivative.
Proposed Synthesis Pathway
The synthesis of Raloxifene 4'-Monomethyl Ether can be envisioned through a convergent approach, involving the preparation of a key benzothiophene (B83047) intermediate followed by a Friedel-Crafts acylation and a selective demethylation. The overall synthetic scheme is depicted below.
Figure 1: Proposed synthesis pathway for Raloxifene 4'-Monomethyl Ether.
Experimental Protocols
This section provides detailed experimental procedures for each step of the proposed synthesis.
Step 1: Synthesis of α-(3-Methoxyphenylthio)-4-methoxyacetophenone (Intermediate C)
This step involves the S-alkylation of 3-methoxythiophenol with α-chloro-4-methoxyacetophenone.
Protocol:
-
To a solution of 3-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of α-chloro-4-methoxyacetophenone (1.0 eq) in acetone dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure α-(3-methoxyphenylthio)-4-methoxyacetophenone.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | Adapted from general S-alkylation procedures. |
| Purity | >98% (by HPLC) | Assumed based on purification. |
Step 2: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (Intermediate D)
This key intermediate is synthesized via an acid-catalyzed intramolecular cyclization of the preceding thioether.
Protocol:
-
Add α-(3-Methoxyphenylthio)-4-methoxyacetophenone (1.0 eq) to polyphosphoric acid (PPA) (10-20 fold excess by weight).
-
Heat the mixture with stirring to 85-90 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with toluene.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or toluene/hexane) to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene as a solid.[1][2][3][4][5]
| Parameter | Value | Reference |
| Typical Yield | 70-80% | [6] |
| Melting Point | 191-197 °C | [5] |
| Purity | >99% (by HPLC) | [6] |
Step 3: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride (Intermediate F)
This acylating agent is prepared from the corresponding carboxylic acid.
Protocol:
-
To a suspension of 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction for the cessation of gas evolution.
-
Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent.
-
The resulting solid, 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride, is typically used in the next step without further purification.[7][8][9]
| Parameter | Value | Reference |
| Typical Yield | Quantitative | |
| Purity | Used directly in the next step |
Step 4: Friedel-Crafts Acylation to form [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-(2-(piperidin-1-yl)ethoxy)phenyl]methanone (Intermediate G)
This step introduces the benzoyl moiety at the C3 position of the benzothiophene core.
Protocol:
-
Suspend 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C and add anhydrous aluminum chloride (AlCl₃) (3.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
The crude product can be purified by column chromatography or recrystallization.[10][11]
| Parameter | Value | Reference |
| Typical Yield | 60-75% | Adapted from Raloxifene synthesis.[10] |
| Purity | >95% (by HPLC) | Assumed after purification. |
Step 5: Selective Demethylation to yield Raloxifene 4'-Monomethyl Ether (Final Product H)
This is a critical step requiring selective cleavage of the 6-methoxy group while preserving the 4'-methoxy group. The choice of demethylating agent and reaction conditions is crucial. Boron tribromide (BBr₃) at low temperatures or a combination of a Lewis acid and a soft nucleophile (thiol) can be employed for selective demethylation.
Protocol (using Boron Tribromide):
-
Dissolve the dimethoxy intermediate (G) (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of boron tribromide (1.0-1.2 eq) in dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction should be carefully monitored by TLC or HPLC to avoid over-demethylation.
-
Quench the reaction by the slow addition of methanol (B129727) at -78 °C.
-
Allow the mixture to warm to room temperature and then add water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC or column chromatography to isolate Raloxifene 4'-Monomethyl Ether.
| Parameter | Value | Reference |
| Typical Yield | 40-60% | Estimated based on selective demethylation literature. |
| Purity | >98% (by HPLC) | [12][13][14][15] |
Quantitative Data Summary
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | α-(3-Methoxyphenylthio)-4-methoxyacetophenone | C₁₆H₁₆O₃S | 288.36 | 85-95 | >98 |
| 2 | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C₁₆H₁₄O₂S | 270.35 | 70-80 | >99 |
| 3 | 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride HCl | C₁₄H₁₉Cl₂NO₂ | 304.21 | Quantitative | Used directly |
| 4 | [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl]... | C₃₁H₃₃NO₄S | 527.67 | 60-75 | >95 |
| 5 | Raloxifene 4'-Monomethyl Ether | C₃₀H₃₁NO₄S | 513.64 | 40-60 | >98 |
Visualizations
Experimental Workflow
Figure 2: General experimental workflow for the synthesis of Raloxifene 4'-Monomethyl Ether.
Logical Relationship of Intermediates
Figure 3: Logical flow from starting materials to the final product through key intermediates.
Conclusion
This technical guide provides a detailed and plausible synthetic route for Raloxifene 4'-Monomethyl Ether. The described protocols are based on established chemical transformations and literature precedents for the synthesis of Raloxifene and related benzothiophene derivatives. The successful execution of this synthesis hinges on careful control of reaction conditions, particularly in the selective demethylation step, and rigorous purification of intermediates and the final product. This guide serves as a valuable resource for researchers engaged in the synthesis of Raloxifene analogs for further scientific investigation.
References
- 1. 6-Methoxy-2-(4-Methoxyphenyl)-Benzo[B]Thiophene | Raloxifene HCL Intermediate [slnpharmachem.com]
- 2. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 63675-74-1 [smolecule.com]
- 4. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 63675-74-1 | FM25206 [biosynth.com]
- 5. 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene | 63675-74-1 [chemicalbook.com]
- 6. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 7. lotusfeetpharma.com [lotusfeetpharma.com]
- 8. 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride | C14H18ClNO2 | CID 11119066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride | C14H19Cl2NO2 | CID 16111922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. heteroletters.org [heteroletters.org]
- 11. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
- 12. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Raloxifene 4-Monomethyl Ether: A Technical Guide to its Mechanism of Action on Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene, a selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. Its tissue-selective estrogenic and antiestrogenic activities are intricately linked to its chemical structure. This technical guide delves into the core mechanism of action of a key derivative, Raloxifene 4-Monomethyl Ether (also known as Raloxifene 4'-O-methyl ether), on estrogen receptors. Through a comprehensive review of available data, this document provides a detailed analysis of its structure-activity relationship, quantitative biological data, experimental methodologies, and relevant signaling pathways to inform future drug design and development efforts in the field of SERMs.
Introduction: The Structural Basis of Raloxifene's Activity
Raloxifene's therapeutic efficacy stems from its unique interaction with the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its 2-arylbenzothiophene scaffold allows it to bind to the ligand-binding domain of the ER, inducing conformational changes that result in tissue-specific gene regulation. The phenolic hydroxyl groups at the 6- and 4'-positions are crucial for high-affinity binding, mimicking the A and D rings of estradiol, the natural ligand for the ER. The 4'-hydroxyl group, in particular, plays a significant role in receptor binding and in vitro activity.
The Impact of 4'-Monomethyl Ether Substitution
The methylation of the 4'-hydroxyl group to form this compound significantly alters the molecule's interaction with the estrogen receptor. This modification impacts the hydrogen bond network within the ligand-binding pocket, leading to a demonstrable reduction in ER binding affinity and antagonist potency.
Quantitative Biological Data
The biological activity of this compound has been quantitatively assessed in various in vitro assays. The following tables summarize the key findings, providing a comparative view against the parent compound, Raloxifene.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Modification | Relative Binding Affinity (RBA) for ERα (%) | Reference |
| Estradiol | - | 100 | Grese et al., 1997 |
| Raloxifene | 4'-OH | 190 | Grese et al., 1997 |
| This compound | 4'-OCH₃ | 23 | Grese et al., 1997 |
Table 2: In Vitro Antagonist Activity in MCF-7 Cells
| Compound | Modification | IC₅₀ for Inhibition of MCF-7 Cell Proliferation (nM) | Reference |
| Raloxifene | 4'-OH | 0.8 | Grese et al., 1997 |
| This compound | 4'-OCH₃ | 1000 [1] | Chang et al., 2013 [1] |
Mechanism of Action on Estrogen Receptors
Raloxifene and its analogs function as SERMs by competitively binding to estrogen receptors. The binding of this compound to the ER induces a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation affects the interaction of the receptor with coactivator and corepressor proteins, which are essential for the transcriptional regulation of estrogen-responsive genes.
In tissues where it acts as an antagonist, such as the breast, the this compound-ER complex preferentially recruits corepressors, leading to the inhibition of gene transcription and a subsequent decrease in cell proliferation. The reduced binding affinity of the 4-monomethyl ether derivative compared to Raloxifene suggests a less stable interaction with the receptor, which correlates with its lower antagonist potency observed in MCF-7 cell proliferation assays.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen from the receptor.
References
In Vitro Biological Activity of Raloxifene 4'-Monomethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activity of Raloxifene 4'-Monomethyl Ether, a derivative of the selective estrogen receptor modulator (SERM), Raloxifene. This document collates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development.
Core Biological Activity: Estrogen Receptor α Antagonism
Raloxifene 4'-Monomethyl Ether is recognized as a derivative of Raloxifene that functions as an inhibitor of Estrogen Receptor α (ERα)[1]. Its primary mechanism of action involves competing with endogenous estrogens for binding to ERα, thereby modulating the transcriptional activity of estrogen-responsive genes.
Quantitative Analysis of In Vitro Efficacy
The primary quantitative measure of the in vitro activity of Raloxifene 4'-Monomethyl Ether is its ability to inhibit the proliferation of estrogen-sensitive breast cancer cell lines, such as MCF-7.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Raloxifene 4'-Monomethyl Ether | MCF-7 | Cell Proliferation | IC50 | 1 µM | [1] |
| Raloxifene 4'-Monomethyl Ether | MCF-7 | Cell Proliferation | pIC50 | 6 | [1] |
Table 1: Summary of In Vitro Antiproliferative Activity. This table summarizes the reported half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pIC50) for Raloxifene 4'-Monomethyl Ether in the MCF-7 human breast cancer cell line.
Key Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to assessing the biological activity of Raloxifene 4'-Monomethyl Ether. These protocols are based on established methods for evaluating SERMs and can be adapted for this specific compound.
Estrogen Receptor α Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to ERα.
Principle: The assay measures the displacement of a radiolabeled estrogen, such as [³H]-estradiol, from ERα by the test compound. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is the IC50 value, from which the binding affinity (Ki) can be calculated.
Materials:
-
Rat uterine cytosol (as a source of ERα)
-
[³H]-estradiol
-
Test compound (Raloxifene 4'-Monomethyl Ether)
-
Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In assay tubes, combine a fixed concentration of [³H]-estradiol, the ERα preparation, and varying concentrations of the test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).
-
Quantify the bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
MCF-7 Cell Proliferation (MTT) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Raloxifene 4'-Monomethyl Ether)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the log concentration of the test compound to determine the IC50.
Western Blotting for ERα Expression
This technique is used to detect and quantify the expression levels of ERα in cells following treatment with the test compound.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to ERα. A secondary antibody conjugated to an enzyme or fluorophore allows for detection and quantification.
Materials:
-
MCF-7 cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MCF-7 cells with the test compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ERα.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The biological effects of Raloxifene 4'-Monomethyl Ether are mediated through its interaction with the estrogen receptor signaling pathway. The following diagrams, generated using the DOT language, illustrate the key pathways and a typical experimental workflow for evaluating SERMs.
Caption: Estrogen Receptor Signaling Pathway Modulation by Raloxifene 4'-Monomethyl Ether.
Caption: General Experimental Workflow for In Vitro Evaluation of a SERM.
This guide provides a foundational understanding of the in vitro biological activity of Raloxifene 4'-Monomethyl Ether. Further research is warranted to fully elucidate its complete pharmacological profile, including a broader range of quantitative binding and functional assays, as well as comprehensive gene expression analyses. The provided protocols and diagrams serve as a valuable resource for designing and executing such studies.
References
An In-depth Technical Guide to Raloxifene 4-Monomethyl Ether: Structure, Activity, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene 4-Monomethyl Ether is a derivative of Raloxifene, a well-established second-generation selective estrogen receptor modulator (SERM). This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound, its biological activity as an estrogen receptor α (ERα) antagonist, and relevant experimental methodologies. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their exploration of SERMs and their analogs.
Introduction
Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity. Raloxifene, a prominent member of this class, is utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The therapeutic effects of Raloxifene are mediated through its interaction with estrogen receptors, primarily ERα.
This compound, a derivative and potential metabolite of Raloxifene, is of significant interest for structure-activity relationship (SAR) studies. Understanding the impact of modifications to the core Raloxifene structure, such as the methylation of the 4'-hydroxyl group, is crucial for the design of novel SERMs with improved efficacy and safety profiles. This document details the known properties and biological activity of this compound.
Physicochemical Properties and Structural Formula
The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its chemical identity.
| Property | Value | Reference(s) |
| IUPAC Name | (6-hydroxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone | [1] |
| Molecular Formula | C29H29NO4S | [2] |
| Molecular Weight | 487.61 g/mol | [2] |
| CAS Number | 185415-07-0 | [2] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=C(C=C3)OCCN4CCCCC4)SC5=C2C=C(C=C5)O | |
| Appearance | Off-white to pale-yellow solid (inferred from Raloxifene) |
Structural Formula:
Biological Activity
This compound functions as an antagonist of the estrogen receptor α (ERα).[2] Its primary biological activity of note is the inhibition of ERα-positive human breast cancer cell proliferation.
| Biological Target | Activity | Cell Line | Value | Reference(s) |
| Estrogen Receptor α (ERα) | Antagonist / Inhibitor | MCF-7 | IC50: 1 µM | [2] |
| Estrogen Receptor α (ERα) | Antagonist / Inhibitor | MCF-7 | pIC50: 6 | [2] |
The methylation of the 4'-hydroxyl group on the 2-arylbenzothiophene core of Raloxifene has been shown to be a critical determinant of receptor binding and in vitro activity.[3] Generally, small, highly electronegative substituents at the 4'-position are preferred for both in vitro and in vivo activity.[3] The presence of the methoxy (B1213986) group in this compound, as opposed to the hydroxyl group in Raloxifene, likely influences its binding affinity and antagonist potency.
Experimental Protocols
Synthesis of Raloxifene Derivatives (General Approach)
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Disclaimer: This is a generalized workflow and would require optimization of reagents, reaction conditions, and purification methods.
MCF-7 Cell Proliferation Assay for ERα Antagonism
The following is a generalized protocol for assessing the anti-proliferative activity of a compound like this compound on the estrogen-dependent MCF-7 human breast cancer cell line.
Experimental Workflow:
Caption: Workflow for determining the IC50 of an ERα antagonist in MCF-7 cells.
Detailed Methodological Considerations:
-
Cell Culture: MCF-7 cells should be maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate exogenous estrogens.[4][5]
-
Seeding Density: An appropriate initial cell seeding density is crucial for optimal growth and accurate results.[6]
-
Treatment: Cells are typically treated with a range of concentrations of the test compound in the presence of a concentration of 17β-estradiol that elicits a sub-maximal proliferative response.
-
Proliferation Assessment: Various methods can be used to quantify cell proliferation, including direct cell counting, DNA quantification assays (e.g., using SYBR Green), or metabolic assays (e.g., MTS or SRB).[7][8] The Sulforhodamine B (SRB) assay is a common and reliable method that measures total protein content.
-
Data Analysis: The results are typically plotted as the percentage of inhibition of estradiol-stimulated proliferation versus the log of the antagonist concentration. The IC50 value, the concentration of the antagonist that inhibits 50% of the estradiol-stimulated proliferation, is then calculated using non-linear regression analysis.
Signaling Pathway
Raloxifene and its derivatives exert their effects by modulating the estrogen receptor signaling pathway. As an ERα antagonist, this compound is expected to interfere with the canonical genomic signaling pathway initiated by estrogen.
Estrogen Receptor α Antagonist Signaling Pathway:
Caption: Simplified signaling pathway of an ERα antagonist like this compound.
In the absence of a ligand, ERα resides in the cytoplasm in a complex with heat shock proteins (HSPs).[9] Upon binding of an agonist like 17β-estradiol, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[10] The agonist-bound ERα dimer then binds to estrogen response elements (EREs) on the DNA and recruits coactivators, leading to the transcription of target genes that promote cell proliferation.[9]
An antagonist, such as this compound, also binds to the ERα but induces a different conformational change.[11] This antagonist-receptor complex can still dimerize and bind to EREs, but it fails to efficiently recruit coactivators and may instead recruit corepressors.[9] This ultimately leads to the inhibition of estrogen-mediated gene transcription and a reduction in cell proliferation.
Conclusion
This compound serves as a valuable tool for understanding the structure-activity relationships of selective estrogen receptor modulators. Its identity as an ERα antagonist with a defined inhibitory concentration in MCF-7 cells provides a basis for further investigation into the design and development of novel SERMs. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to explore the therapeutic potential of this and related compounds. Future studies could focus on elucidating a precise synthetic route, further characterizing its in vivo activity and selectivity, and exploring its potential as a lead compound for new drug discovery efforts.
References
- 1. DE19534745B4 - Process for the preparation of 6-hydroxy-2- (4-hydroxyphenyl) -3- [4- (2-piperidinoethoxy) benzoyl] benzo [b] thiophene - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. What are ERα antagonists and how do they work? [synapse.patsnap.com]
Raloxifene 4-Monomethyl Ether: A Technical Overview of a Selective Estrogen Receptor Modulator Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), has a well-established clinical profile for the treatment and prevention of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer. Its tissue-selective estrogenic and anti-estrogenic activities have spurred extensive research into its derivatives to explore structure-activity relationships and develop novel therapeutic agents. This technical guide focuses on a specific derivative, Raloxifene 4-Monomethyl Ether, providing a comprehensive overview of its discovery, history, and available technical data. Due to the limited specific information available for this particular analog, this guide will also leverage data on the parent compound, Raloxifene, and general methodologies for the characterization of SERMs to provide a broader context for researchers.
Discovery and History of this compound
This compound, also known as (6-hydroxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone, is a derivative of Raloxifene.[1] It is identified in the literature primarily as a research compound used in studies exploring the structure-activity relationships of estrogen receptor alpha (ERα) antagonists.
The most prominent mention of this compound is in a 2013 computational study by Chang YH, et al., where it is referred to as "Compound 37".[2] This study focused on developing three-dimensional quantitative structure-activity relationship (3D-QSAR) models for ERα antagonists. The inclusion of this compound in this study suggests its role as part of a library of Raloxifene analogs synthesized for the purpose of understanding the molecular features required for ERα antagonism.
Physicochemical and Pharmacological Data
The available quantitative data for this compound is limited. The primary reported activity is its inhibitory effect on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.
| Compound | Target | Assay | IC50 (μM) | pIC50 | Reference |
| This compound | Estrogen Receptor α | MCF-7 cell proliferation inhibition | 1 | 6 | [2] |
This inhibitory concentration suggests that while the compound is active, it is significantly less potent than the parent compound, Raloxifene, which typically exhibits anti-proliferative effects in the nanomolar range. This difference in potency underscores the critical role of the free hydroxyl group at the 4-position of the phenyl ring for high-affinity binding to the estrogen receptor.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, its synthesis can be inferred from the general synthetic routes developed for Raloxifene and its analogs.[5][6][7] The synthesis would likely involve the protection of one of the hydroxyl groups of a precursor molecule, followed by the standard synthetic steps for constructing the Raloxifene core, and subsequent deprotection of the other hydroxyl group.
A plausible general approach would involve a Friedel-Crafts acylation reaction. The key would be the use of a starting benzothiophene (B83047) intermediate where the 4-hydroxyl group is protected as a methyl ether.
Below is a generalized, hypothetical workflow for the synthesis of Raloxifene analogs, which could be adapted for this compound.
Caption: Hypothetical synthesis workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, the following are detailed methodologies for key experiments typically used to characterize SERMs and their derivatives.
Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound for the estrogen receptor alpha.
Methodology:
-
Preparation of ERα: Recombinant human ERα is used.
-
Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Procedure:
-
A constant concentration of [3H]-Estradiol and ERα are incubated in the assay buffer.
-
Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated using a method such as filtration through a glass fiber filter.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for an Estrogen Receptor Alpha Competitive Binding Assay.
MCF-7 Cell Proliferation Assay
This assay is used to determine the effect of a compound on the proliferation of estrogen-receptor-positive breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum (FBS).
-
Hormone Deprivation: Prior to the assay, cells are cultured in a medium containing charcoal-stripped FBS to remove endogenous steroids.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The medium is replaced with a medium containing a low concentration of estradiol (B170435) to stimulate proliferation.
-
Increasing concentrations of the test compound (e.g., this compound) are added to the wells.
-
The plates are incubated for a period of 3-5 days.
-
-
Cell Viability Measurement: Cell proliferation is assessed using a viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the estradiol-stimulated cell proliferation) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
The primary mechanism of action of Raloxifene and its analogs is through the modulation of the estrogen receptor. As an antagonist in breast tissue, Raloxifene binds to ERα and induces a conformational change that is different from that induced by estrogens. This altered conformation prevents the recruitment of coactivators necessary for gene transcription, thereby blocking the proliferative effects of estrogen.
Given that this compound is an inhibitor of ERα, it is expected to act through a similar pathway. The methylation of the 4-hydroxyl group likely reduces its binding affinity, leading to a higher IC50 value compared to Raloxifene.
Caption: Simplified signaling pathway of Estrogen vs. This compound.
Conclusion
This compound is a derivative of the well-characterized SERM, Raloxifene. The available data, though limited, identifies it as an inhibitor of estrogen receptor alpha and the proliferation of MCF-7 breast cancer cells, albeit with lower potency than its parent compound. This suggests that the free hydroxyl group at the 4-position is crucial for high-affinity receptor binding and potent anti-estrogenic activity. Further research, including detailed synthetic protocols and comprehensive biological characterization, is necessary to fully elucidate the pharmacological profile of this compound and its potential as a research tool or therapeutic agent. The general methodologies and background information provided in this guide offer a framework for researchers interested in exploring this and other Raloxifene analogs.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 185415-07-0 [chemicalbook.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
- 7. books.rsc.org [books.rsc.org]
Raloxifene 4-Monomethyl Ether: An In-Depth Technical Guide on its Role as a Raloxifene Impurity and Putative Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Raloxifene 4-Monomethyl Ether, a known process-related impurity in the manufacturing of Raloxifene. The document will delve into its characterization, analytical detection, and potential pathways of formation. Furthermore, it will address the current scientific understanding of its role, or lack thereof, as a human metabolite of Raloxifene.
Introduction
Raloxifene is a selective estrogen receptor modulator (SERM) widely used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. During the synthesis of Raloxifene, several process-related impurities can arise. Among these is this compound, a monomethylated derivative of the parent drug. This guide will focus on the scientific and technical details surrounding this specific impurity.
This compound as a Process-Related Impurity
This compound is primarily considered an impurity formed during the synthesis of Raloxifene. Its presence is typically attributed to the incomplete demethylation of a methoxy (B1213986) precursor at the 4'-hydroxyl position of the 2-phenyl ring.
Characterization and Quantitative Data
Detailed analytical work has been conducted to identify and characterize impurities in Raloxifene hydrochloride bulk drug. One key study identified two monomethylated isomers of Raloxifene, including the 4'-methoxy derivative, through various analytical techniques.[3] The levels of these impurities are generally low, ranging from 0.06% to 0.15%.[3]
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Observed Level (%) | Analytical Identification |
| Raloxifene | C₂₈H₂₇NO₄S | 473.58 | - | - | |
| This compound ([6-Hydroxy-2-(4-methoxy phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy) phenyl]-methanone) | C₂₉H₂₉NO₄S | 487.61 | 0.06 - 0.15 | HPLC, LC-MS, NMR[3] | |
| Raloxifene 6-Monomethyl Ether ([2-(4-Hydroxy-phenyl)-6-methoxy-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone) | C₂₉H₂₉NO₄S | 487.61 | 0.06 - 0.15 | HPLC, LC-MS, NMR[3] |
Table 1: Quantitative Data of Monomethylated Raloxifene Impurities
Potential Formation during Synthesis
The synthesis of Raloxifene often involves the use of starting materials or intermediates containing methoxy groups, which are subsequently cleaved to form the final dihydroxy product. Incomplete demethylation is a common source of impurities in such processes. The diagram below illustrates a generalized synthetic pathway and the potential point at which this compound may be formed.
Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound as an impurity in Raloxifene API and finished products rely on high-resolution chromatographic techniques.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of Raloxifene and its related substances is reverse-phase HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: An Inertsil C8-3 (250 x 4.6 mm, 5 µm) column is often used.[4]
-
Mobile Phase: A gradient elution is typically employed. A representative mobile phase consists of:
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: UV detection at 280 nm is commonly used.[4]
-
Column Temperature: The column is maintained at a constant temperature, for example, 45°C.[4]
Under these or similar conditions, this compound can be separated from Raloxifene and other impurities.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
For definitive identification and structural confirmation, LC-MS is the method of choice.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Column: An X-Terra RP-8 (250 x 4.6 mm) column has been successfully used.[4]
-
Mobile Phase: A mobile phase compatible with mass spectrometry is required, for instance:
-
Mobile Phase A: 10 mM ammonium (B1175870) formate, with the pH adjusted to 3.0 with formic acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ for this compound is approximately 488, which is used for its identification.[3]
Analytical Workflow
The following diagram outlines a typical workflow for the identification and quantification of this compound as an impurity.
This compound as a Putative Metabolite
While this compound is a known synthetic impurity, there is currently no substantial evidence to suggest it is a significant human metabolite of Raloxifene.
Established Metabolic Pathway of Raloxifene
The primary metabolic pathway of Raloxifene in humans is extensive first-pass glucuronidation in the liver and intestines.[1] This process does not involve the cytochrome P450 enzyme system to a significant extent.[1] The major metabolites are:
-
Raloxifene-4'-glucuronide
-
Raloxifene-6-glucuronide
-
Raloxifene-6,4'-diglucuronide
These glucuronide conjugates account for the vast majority of the circulating and excreted forms of the drug.[1]
Lack of Evidence for Methylation as a Metabolic Route
Extensive studies on the biotransformation of Raloxifene in humans have not identified this compound as a metabolite in plasma or urine.[1] The focus of metabolic studies has consistently been on the formation of glucuronide conjugates. While minor, uncharacterized metabolites can sometimes be overlooked, the current body of scientific literature does not support methylation as a metabolic pathway for Raloxifene.
Conclusion
This compound is a well-characterized process-related impurity in the synthesis of Raloxifene, arising from incomplete demethylation of a synthetic intermediate. Its presence can be monitored and controlled using standard chromatographic techniques such as HPLC and LC-MS. For drug development professionals, it is crucial to have validated analytical methods to ensure that the levels of this and other impurities are within acceptable limits as defined by regulatory agencies.
In contrast, there is no significant scientific evidence to support the classification of this compound as a human metabolite of Raloxifene. The established and predominant metabolic pathway is glucuronidation. Therefore, when encountering this compound, it should be considered a process-related impurity rather than a product of in vivo metabolism. Further research into the minor metabolic pathways of Raloxifene would be necessary to definitively exclude the possibility of methylation, but based on current knowledge, it is not a recognized metabolic route.
References
An In-depth Technical Guide to the Spectroscopic Data of Raloxifene 4'-Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure
Chemical Name: [6-Hydroxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone CAS Number: 185415-07-0 Molecular Formula: C₂₉H₂₉NO₄S Molecular Weight: 487.61 g/mol
The structure consists of a benzothiophene (B83047) core with a substituted phenyl group at the 2-position and a benzoyl group at the 3-position. The key difference from Raloxifene is the methylation of the hydroxyl group on the phenyl ring at the 2-position.
Spectroscopic Data Presentation
The following tables summarize the expected quantitative data for Raloxifene 4'-Monomethyl Ether. It is important to note that this data is predicted based on the chemical structure and typical values for similar compounds. For definitive analysis, it is recommended to acquire the compound from a reputable supplier who can provide a Certificate of Analysis (CoA) with experimentally determined data.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.7 - 7.9 | d | 2H | Aromatic protons ortho to carbonyl |
| ~ 7.5 - 7.6 | d | 1H | Aromatic proton on benzothiophene |
| ~ 7.3 - 7.4 | d | 2H | Aromatic protons of the 4-methoxyphenyl (B3050149) group |
| ~ 7.0 - 7.2 | m | 2H | Aromatic protons on benzothiophene |
| ~ 6.8 - 7.0 | d | 2H | Aromatic protons ortho to piperidinylethoxy group |
| ~ 6.7 - 6.8 | d | 2H | Aromatic protons of the 4-methoxyphenyl group |
| ~ 4.2 - 4.4 | t | 2H | -OCH₂-CH₂-N- |
| ~ 3.8 - 3.9 | s | 3H | -OCH₃ (Monomethyl Ether) |
| ~ 2.8 - 3.0 | t | 2H | -OCH₂-CH₂-N- |
| ~ 2.5 - 2.7 | m | 4H | Piperidinyl protons adjacent to N |
| ~ 1.5 - 1.7 | m | 6H | Remaining piperidinyl protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 195 - 197 | C=O (Ketone) |
| ~ 160 - 163 | Aromatic C-O (ether) |
| ~ 158 - 160 | Aromatic C-O (methoxy) |
| ~ 155 - 157 | Aromatic C-OH |
| ~ 130 - 145 | Quaternary aromatic carbons |
| ~ 114 - 135 | Aromatic CH carbons |
| ~ 105 - 110 | Aromatic CH carbon on benzothiophene |
| ~ 66 - 68 | -OCH₂-CH₂-N- |
| ~ 55 - 56 | -OCH₃ (Monomethyl Ether) |
| ~ 57 - 59 | -OCH₂-CH₂-N- |
| ~ 54 - 56 | Piperidinyl carbons adjacent to N |
| ~ 23 - 26 | Remaining piperidinyl carbons |
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3200 - 3500 | Broad | O-H stretch (Phenolic) |
| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2850 - 3000 | Medium-Weak | Aliphatic C-H stretch |
| ~ 1640 - 1660 | Strong | C=O stretch (Ketone) |
| ~ 1580 - 1610 | Strong | Aromatic C=C stretch |
| ~ 1240 - 1260 | Strong | Aryl-O stretch (Ether) |
| ~ 1100 - 1150 | Strong | C-O stretch (Ether) |
| ~ 1020 - 1040 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion Type |
| 488.18 | [M+H]⁺ |
| 487.17 | [M]⁺ |
| 112.12 | [C₇H₁₄N]⁺ (Piperidinylethyl fragment) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for Raloxifene 4'-Monomethyl Ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation: Dissolve approximately 5-10 mg of Raloxifene 4'-Monomethyl Ether in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software (e.g., TopSpin, Mnova).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL. The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 100-1000).
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any characteristic fragment ions.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of Raloxifene 4'-Monomethyl Ether.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Raloxifene 4'-Monomethyl Ether.
The Pivotal Role of the 4-Monomethyl Ether Group in Selective Estrogen Receptor Modulators (SERMs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows for the targeted treatment of hormone-sensitive conditions, such as breast cancer and osteoporosis, while mitigating undesirable side effects in other tissues. The pharmacological profile of a SERM is intricately linked to its chemical structure, with minor modifications often leading to significant changes in biological activity. This technical guide provides an in-depth exploration of the role of the 4-monomethyl ether group in the core structure of SERMs. By examining its influence on receptor binding, functional activity, and metabolic stability, we aim to provide a comprehensive resource for professionals engaged in the research and development of novel endocrine therapies.
The 4-Monomethyl Ether Group: A Key Structural Determinant
The substitution pattern on the aromatic rings of SERMs is a key determinant of their interaction with ERα and ERβ and their subsequent biological effects. The presence and nature of a substituent at the 4-position of a phenyl ring, a common motif in many SERM scaffolds, is particularly crucial. While the 4-hydroxyl group has been extensively studied and is known to be critical for high-affinity binding to the estrogen receptor, the role of a 4-monomethyl ether (4-methoxy) group is more nuanced. Methylation of the hydroxyl group can significantly alter the molecule's properties, including its hydrogen bonding capacity, lipophilicity, and susceptibility to metabolic enzymes.
Impact on Estrogen Receptor Binding Affinity
The 4-hydroxyl group in SERMs, such as the active metabolite of tamoxifen (B1202), 4-hydroxytamoxifen (B85900), plays a crucial role in high-affinity binding to the estrogen receptor, with an affinity equal to or greater than estradiol (B170435). This interaction is thought to mimic the phenolic hydroxyl of estradiol, anchoring the ligand in the receptor's binding pocket.
Table 1: Comparative Estrogen Receptor Binding Affinity of Tamoxifen and its Metabolites
| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Fold Difference vs. Tamoxifen |
| Tamoxifen | ~7% | - |
| 4-Hydroxytamoxifen | ~178% | ~25-fold higher |
Data compiled from multiple sources indicating a significantly higher affinity of 4-hydroxytamoxifen for the estrogen receptor.[1]
Influence on Functional Activity: Agonism vs. Antagonism
The 4-monomethyl ether group can modulate the agonist versus antagonist profile of a SERM. The conformation of the estrogen receptor upon ligand binding dictates the recruitment of co-activator or co-repressor proteins, leading to either an agonistic or antagonistic response. While the 4-hydroxyl group is a key feature of potent antiestrogens like 4-hydroxytamoxifen, its methylation can alter this balance.
In the context of triphenylethylene-based SERMs, a p-methoxy substitution on one of the phenyl rings has been observed to enhance estrogenicity. This suggests that the 4-monomethyl ether group may favor a more agonistic conformation of the ER in certain cellular contexts.
Role in Metabolic Stability and Pharmacokinetics
A significant advantage of incorporating a 4-monomethyl ether group in a SERM is the potential for improved metabolic stability. Phenolic hydroxyl groups are susceptible to phase II metabolism, primarily glucuronidation and sulfation, which can lead to rapid clearance of the drug from the body. By "capping" the hydroxyl group with a methyl ether, this metabolic pathway is blocked.
The metabolism of tamoxifen to its active metabolite, 4-hydroxytamoxifen, is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9. This metabolic activation is crucial for the therapeutic efficacy of tamoxifen. The 4-hydroxyl group of 4-hydroxytamoxifen can be further metabolized, including through sulfation. The sulfation of 4-hydroxytamoxifen is considered a detoxification pathway. In contrast, a 4-methoxy group would not be subject to sulfation and would likely undergo O-demethylation by CYP enzymes to the corresponding hydroxylated compound. This can be viewed as a prodrug approach, where the more metabolically stable methoxy-substituted SERM is converted to the active hydroxylated form in vivo.
This O-demethylation step can, however, be a rate-limiting factor in the activation of the drug, potentially leading to a different pharmacokinetic profile with a slower onset but potentially longer duration of action compared to the direct administration of the hydroxylated analog.
Experimental Protocols for SERM Evaluation
To thoroughly characterize the role of the 4-monomethyl ether group, a series of well-established in vitro assays are essential.
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a 4-methoxy-substituted SERM for ERα and ERβ in comparison to its 4-hydroxy analog and estradiol.
Methodology: Competitive Radioligand Binding Assay
-
Receptor Source: Purified recombinant human ERα and ERβ ligand-binding domains (LBDs) or cytosol preparations from tissues expressing high levels of ER, such as rat uterus.
-
Radioligand: [3H]-Estradiol is used as the high-affinity radioligand.
-
Competitors: A range of concentrations of the unlabeled test compounds (4-methoxy-SERM, 4-hydroxy-SERM) and a reference compound (unlabeled estradiol) are prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of [3H]-Estradiol and varying concentrations of the competitor compounds until equilibrium is reached.
-
Separation of Bound and Free Ligand: Unbound radioligand is removed using methods such as dextran-coated charcoal or hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: A competition binding curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (MCF-7 Cells)
Objective: To assess the effect of the 4-methoxy and 4-hydroxy substituted SERMs on the proliferation of estrogen-dependent breast cancer cells.
Methodology: MTT Assay
-
Cell Culture: MCF-7 cells, which are ER-positive, are cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compounds, both alone (to assess agonist activity) and in the presence of a fixed concentration of estradiol (to assess antagonist activity).
-
Incubation: The cells are incubated for a period of 3 to 6 days.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation or inhibition is calculated relative to control wells, and IC50 (for antagonists) or EC50 (for agonists) values are determined.
Reporter Gene Assay
Objective: To quantify the estrogenic (agonist) or antiestrogenic (antagonist) activity of the SERMs by measuring their ability to regulate the transcription of an estrogen-responsive reporter gene.
Methodology: ERE-Luciferase Reporter Assay in MCF-7 Cells
-
Cell Culture and Transfection: MCF-7 cells are transiently or stably transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is often performed to normalize for transfection efficiency.
-
Treatment: Transfected cells are treated with various concentrations of the test compounds, either alone (agonist mode) or in combination with estradiol (antagonist mode).
-
Incubation: Cells are incubated for 18-24 hours to allow for gene expression.
-
Cell Lysis: The cells are lysed to release the luciferase enzymes.
-
Luciferase Assay: The luciferase activity is measured using a luminometer after the addition of the appropriate substrate (luciferin for firefly luciferase and coelenterazine (B1669285) for Renilla luciferase).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Dose-response curves are generated to determine the EC50 for agonists and the IC50 for antagonists.
Conclusion
The 4-monomethyl ether group plays a multifaceted role in shaping the pharmacological profile of a SERM. While it generally leads to a decrease in estrogen receptor binding affinity compared to its 4-hydroxyl counterpart, it can offer significant advantages in terms of metabolic stability by protecting against rapid phase II conjugation. This modification can also influence the balance between agonistic and antagonistic activity. The O-demethylation of the 4-methoxy group to the active 4-hydroxyl form in vivo suggests that 4-methoxy substituted SERMs can act as effective prodrugs with potentially altered pharmacokinetic profiles. A thorough understanding of these structure-activity relationships, supported by rigorous in vitro and in vivo testing as outlined in this guide, is paramount for the rational design and development of next-generation SERMs with improved therapeutic indices. Further research focusing on direct, quantitative comparisons between 4-methoxy and 4-hydroxy analogs of various SERM scaffolds is crucial to fully elucidate the therapeutic potential of this chemical modification.
References
Methodological & Application
Application Note: HPLC Method for the Quantification of Raloxifene 4-Monomethyl Ether
Introduction
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2][3] Raloxifene 4-Monomethyl Ether is a derivative and a potential impurity of Raloxifene.[4][5] Accurate quantification of this and other related substances is critical for quality control in pharmaceutical manufacturing and for studying the metabolic fate of the drug. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Chemical Structures
The chemical structures of Raloxifene and its 4-Monomethyl Ether derivative are presented below. The methylation at the 4-position of the hydroxyphenyl group is the key difference.
-
Raloxifene: [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone[6]
-
This compound: (6-hydroxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone[7]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Raloxifene hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Inertsil C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Phosphate Buffer | 0.01M KH2PO4, pH adjusted to 3.0 with orthophosphoric acid[8] |
| Flow Rate | 1.0 mL/min[9][10] |
| Column Temperature | 30°C[9] |
| Injection Volume | 20 µL[9] |
| Detection Wavelength | 280 nm[10][11] |
| Run Time | 15 minutes |
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.
4. Sample Preparation
-
For Bulk Drug Analysis: Accurately weigh about 10 mg of the sample, dissolve in and dilute to 10 mL with methanol. Further dilute with the mobile phase to a final concentration within the calibration range.
-
For Pharmaceutical Dosage Forms (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API), transfer to a 100 mL volumetric flask, add about 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter. Dilute the filtrate with the mobile phase to a suitable concentration.[1]
5. Method Validation
The developed method should be validated according to ICH guidelines, evaluating parameters such as:
-
Linearity: Assessed over a concentration range of 1-50 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Precision: Intraday and interday precision should be evaluated by analyzing replicate injections of standard solutions. The relative standard deviation (RSD) should be less than 2%.[1]
-
Accuracy: Determined by the recovery method. The mean recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, which can be demonstrated through forced degradation studies.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the sample. The sample should be exposed to the following conditions:
-
Acid Degradation: 0.1 N HCl for 24 hours[1]
-
Alkaline Degradation: 0.1 N NaOH for 24 hours[1]
-
Oxidative Degradation: 3% H2O2 for 24 hours[9]
-
Thermal Degradation: 80°C for 24 hours[9]
-
Photolytic Degradation: UV light (254 nm) for 24 hours[9]
The chromatograms from the degraded samples should be examined for any degradation products and to ensure the analyte peak is well-resolved from any degradant peaks.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 (between Raloxifene and this compound) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| LOD (µg/mL) | ~0.1 |
| LOQ (µg/mL) | ~0.3 |
Table 3: Forced Degradation Study Results
| Condition | % Degradation | Observations |
| Acid (0.1 N HCl) | To be determined | Note any significant degradation peaks |
| Alkaline (0.1 N NaOH) | To be determined | Note any significant degradation peaks |
| Oxidative (3% H2O2) | To be determined | Note any significant degradation peaks |
| Thermal (80°C) | To be determined | Note any significant degradation peaks |
| Photolytic (UV light) | To be determined | Note any significant degradation peaks |
Visualizations
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 4. This compound | 185415-07-0 [chemicalbook.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.indiamart.com [m.indiamart.com]
- 8. saspublishers.com [saspublishers.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. isca.me [isca.me]
Application Notes and Protocols for In Vitro Cell Proliferation Assay Using Raloxifene 4-Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788) 4-Monomethyl Ether is a derivative of Raloxifene, a well-known selective estrogen receptor modulator (SERM).[1] SERMs exhibit tissue-specific estrogen agonist and antagonist effects, primarily mediated through their interaction with estrogen receptors (ERs).[2][3] Raloxifene 4-Monomethyl Ether specifically acts as an inhibitor of estrogen receptor α (ERα), a key mediator in the proliferation of certain types of breast cancer cells.[1] This document provides detailed protocols for assessing the anti-proliferative effects of this compound on the ER-positive human breast adenocarcinoma cell line, MCF-7, a widely used in vitro model for studying hormone-responsive breast cancer.[4][5]
Mechanism of Action
This compound, like its parent compound, is expected to exert its effects by competitively binding to ERα. In ER-positive breast cancer cells, estradiol (B170435) (a natural estrogen) typically binds to ERα, leading to a conformational change in the receptor, its dimerization, and subsequent translocation to the nucleus.[6][7] In the nucleus, the activated receptor complex binds to estrogen response elements (EREs) on the DNA, initiating the transcription of genes that promote cell proliferation.[6][7] As an ERα antagonist, this compound binds to the receptor but induces a different conformational change. This altered complex is unable to efficiently recruit co-activators and may instead recruit co-repressors to the ERE, thereby blocking the transcription of estrogen-dependent genes and inhibiting cell proliferation.[2] Additionally, some studies suggest that raloxifene and its analogs may also induce apoptosis through the Aryl Hydrocarbon Receptor (AhR) pathway.[8]
Data Presentation
Table 1: In Vitro Efficacy of Raloxifene Derivatives on MCF-7 Cell Proliferation
| Compound | Target | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | ERα | MCF-7 | Cell Proliferation | IC50 | 1 µM | [1] |
| Raloxifene 6-Monomethyl Ether | ERα | MCF-7 | Cell Proliferation | IC50 | 250 nM | [9] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways
Below are diagrams illustrating the key signaling pathways involved in the action of this compound.
Caption: Estrogen Receptor α (ERα) Signaling Pathway and Inhibition by this compound.
Experimental Protocols
1. MCF-7 Cell Culture
This protocol outlines the standard procedure for maintaining MCF-7 cell cultures, which is crucial for obtaining reproducible results.[4]
Materials:
-
MCF-7 cells (e.g., ATCC HTB-22)
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
0.01 mg/ml human recombinant insulin
-
1% Penicillin-Streptomycin
-
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Culture MCF-7 cells in T-75 flasks with Complete Growth Medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Renew the growth medium 2-3 times per week.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium, wash the cells with PBS, and then add 2-3 mL of Trypsin-EDTA solution.
-
Incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 10 mL of Complete Growth Medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density.
2. In Vitro Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
Materials:
-
MCF-7 cells
-
Phenol (B47542) red-free EMEM supplemented with 10% charcoal-stripped FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells and resuspend them in phenol red-free EMEM with charcoal-stripped FBS.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in phenol red-free medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known inhibitor of MCF-7 proliferation).
-
Remove the medium from the wells and add 100 µL of the diluted compounds or controls.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle mixing.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for assessing the anti-proliferative effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Raloxifene 4-Monomethyl Ether in Breast Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788) 4-Monomethyl Ether is a derivative of Raloxifene, a second-generation selective estrogen receptor modulator (SERM). Raloxifene is utilized in the prevention and treatment of osteoporosis and for reducing the risk of invasive breast cancer in postmenopausal women.[1][2] Raloxifene 4-Monomethyl Ether, as a derivative, is primarily investigated for its potential as an estrogen receptor α (ERα) antagonist.[3] This document provides detailed application notes and experimental protocols for the use of this compound in breast cancer cell line research, drawing upon data from both the derivative and its parent compound, Raloxifene, to offer a comprehensive overview of its potential mechanisms and applications.
Mechanism of Action
This compound acts as an inhibitor of estrogen receptor α.[3] Its parent compound, Raloxifene, exhibits a complex mechanism of action that is tissue-specific. In breast tissue, Raloxifene acts as an estrogen antagonist, competitively binding to ER and blocking the proliferative signaling of estrogen.[2] Beyond its ERα antagonism, studies on Raloxifene suggest that its derivatives may also exert anti-cancer effects through ER-independent pathways. These include the activation of the Aryl Hydrocarbon Receptor (AhR) pathway, which can lead to apoptosis in ER-negative breast cancer cells, and the modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in triple-negative breast cancer (TNBC).[4][5]
Data Presentation
Quantitative Data on this compound and Raloxifene
| Compound | Cell Line | Assay | Result | Reference |
| This compound | MCF-7 (ER+) | Cell Proliferation | IC50: 1 µM | [3] |
| Raloxifene | MCF-7 (ER+) | Cell Proliferation | IC50: ~5 µg/mL (~10 µM) | [6] |
| Raloxifene | MDA-MB-231 (ER-) | Cell Viability | Significant decrease at 10 µM | [7] |
| Raloxifene | MDA-MB-436 (ER-) | Cell Viability | ~47% reduction at 10 µM | [7] |
Effects of Raloxifene on Proliferation and Apoptosis Markers
| Parameter | Breast Cancer Type | Effect of Raloxifene Treatment | Reference |
| Ki67 Expression | ER-positive | Significant decrease | [8][9] |
| ER-negative | No significant effect | [8] | |
| Apoptosis | ER-positive | No significant change in some studies | [8] |
| ER-negative (in combination with paclitaxel) | Enhanced apoptosis | [10] | |
| Bcl-2 Expression | ER-positive | Significant increase | [2][9] |
| Bax Expression | Premenopausal normal breast tissue | No significant change | [11] |
Mandatory Visualizations
Caption: Hypothesized signaling pathways of this compound.
Caption: General experimental workflow for in vitro drug evaluation.
Experimental Protocols
Disclaimer: The following protocols are generalized and may require optimization based on the specific breast cancer cell line and experimental conditions. These protocols are largely adapted from methodologies used for Raloxifene.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (TUNEL Assay)
This protocol is for detecting DNA fragmentation associated with apoptosis.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound
-
In Situ Cell Death Detection Kit, Fluorescein (or similar TUNEL assay kit)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound at the desired concentration and for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with fixation solution for 1 hour at room temperature.
-
Permeabilization: Wash with PBS and incubate in permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Wash with PBS and incubate with the TUNEL reaction mixture (enzyme and label solution) for 60 minutes at 37°C in a humidified chamber in the dark.
-
Staining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides.
-
Analysis: Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence in the nucleus.
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression of key proteins involved in the signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-AhR, anti-EGFR, anti-Bax, anti-Bcl-2, anti-Ki67, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates potential as an anti-cancer agent in ER-positive breast cancer cell lines through its inhibition of ERα.[3] Based on the extensive research on its parent compound, Raloxifene, it is plausible that its therapeutic effects may extend to ER-negative breast cancers through alternative signaling pathways. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of action of this compound in various breast cancer cell line models. Further studies are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for its activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Ki‐67 and Bcl‐2 antigen expression in breast carcinomas of women treated with raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The aryl hydrocarbon receptor mediates raloxifene-induced apoptosis in estrogen receptor-negative hepatoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raloxifene reduces triple-negative breast cancer tumor growth and decreases EGFR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Ki-67 and Bcl-2 antigen expression in breast carcinomas of women treated with raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversal effects of Raloxifene on paclitaxel resistance in 2 MDR breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Expression of Bax protein in normal tissue of premenopausal women treated with raloxifene] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Raloxifene 4-Monomethyl Ether Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene 4-Monomethyl Ether is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM).[1][2] Like its parent compound, this compound is utilized in research settings, particularly in studies involving estrogen receptor α, for which it acts as an inhibitor.[3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols and application notes for the preparation of this compound stock solutions.
It is important to note that while Raloxifene is a well-characterized compound, specific physicochemical data for this compound is not extensively available in public literature. Therefore, the following protocols are based on the known properties of Raloxifene and general practices for handling similar hydrophobic small molecules. Researchers should consider these recommendations as a starting point and may need to perform small-scale solubility and stability tests for their specific experimental needs.
Physicochemical Data and Solubility
Quantitative data for Raloxifene, the parent compound, is summarized below. The solubility of this compound is expected to be comparable, though empirical verification is recommended.
| Property | Value | Solvent/Conditions | Source |
| Molecular Formula | C₂₉H₂₉NO₄S | [2][4] | |
| Molecular Weight | 487.61 g/mol | [2][4] | |
| Appearance | White to pale yellow solid | [5] | |
| Solubility of Raloxifene HCl | ~15 mg/mL | DMSO | [6] |
| ~10 mg/mL | Dimethylformamide (DMF) | [6] | |
| ~0.1 mg/mL | Ethanol | [6] | |
| Sparingly soluble | Aqueous buffers | [6] | |
| Storage (Solid) | -20°C | [6] | |
| Storage (in Solution) | -20°C (short-term) or -80°C (long-term) | General Recommendation |
Recommended Solvents for Stock Solutions
Based on the data for Raloxifene, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[6][7] For applications requiring a less polar solvent, Dimethylformamide (DMF) can also be considered. Ethanol may be used for lower concentration solutions, but solubility is limited.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.876 mg.
-
Dissolution: Add the weighed powder to a sterile amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Protocol 2: Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Further dilute the stock solution in the appropriate cell culture medium or experimental buffer to the final desired working concentration immediately before use.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.
-
Important Consideration: Due to the poor aqueous solubility of Raloxifene and its derivatives, it is crucial to ensure that the final concentration of DMSO in the working solution is not toxic to the cells or disruptive to the assay. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.
Safety Precautions
-
Raloxifene and its derivatives may have hormonal effects and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8][9]
-
Work in a well-ventilated area or a chemical fume hood when handling the solid compound and concentrated stock solutions.[9]
-
Consult the Material Safety Data Sheet (MSDS) for Raloxifene for more detailed safety information.[5]
Visualizations
Signaling Pathway of Raloxifene
The diagram below illustrates the general mechanism of action for Raloxifene as a Selective Estrogen Receptor Modulator (SERM). This compound is expected to interact with estrogen receptors in a similar fashion.
Caption: Raloxifene Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the workflow for preparing a stock solution of this compound.
Caption: Stock Solution Preparation Workflow
References
- 1. This compound | 185415-07-0 [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
Application Note: Quantitative Determination of Raloxifene 4'-Monomethyl Ether in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Raloxifene (B1678788) 4'-Monomethyl Ether in human plasma. The protocol employs a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring. While direct methods for Raloxifene 4'-Monomethyl Ether are not extensively published, this protocol is adapted from validated methods for the parent compound, raloxifene, and its metabolites.[1][2][3][4]
Introduction
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[2][5] It undergoes extensive metabolism, primarily forming glucuronide conjugates.[1][2][5] Raloxifene 4'-Monomethyl Ether is a potential metabolite or synthetic intermediate of raloxifene. Accurate and reliable quantification of this analyte in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and potential physiological effects. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical applications.
Experimental
Materials and Reagents
-
Raloxifene 4'-Monomethyl Ether reference standard
-
Internal Standard (IS) (e.g., Raloxifene-d4)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 or PFP column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm or Hypersil GOLD PFP, 3 µm).[2][6]
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for clean sample extracts.[1]
-
Conditioning: Condition a C8 or SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5][7]
-
Sample Loading: To 200 µL of plasma, add the internal standard and 200 µL of 2% formic acid in water. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.[7]
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocols
Protocol 1: Preparation of Standards and Quality Control Samples
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of Raloxifene 4'-Monomethyl Ether in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at desired concentrations.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into blank human plasma to obtain calibration standards ranging from approximately 0.1 to 200 ng/mL and at least three levels of QC samples (low, medium, and high).
Protocol 2: LC-MS/MS Analysis
-
Injection: Inject 5-10 µL of the reconstituted sample extract onto the LC-MS/MS system.
-
LC Separation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion for Raloxifene 4'-Monomethyl Ether is expected to be [M+H]+. The exact m/z will depend on its chemical formula. Assuming it is the 4'-O-methylated derivative of raloxifene (C28H27NO4S, MW: 473.59 g/mol ), the methylated form (C29H29NO4S) would have a molecular weight of 487.62 g/mol . The precursor ion would be m/z 488.2. Product ions would need to be determined by infusing a standard solution, but a likely fragmentation would be similar to raloxifene, potentially losing the piperidine (B6355638) ethoxy side chain. For raloxifene, a common transition is m/z 474 -> m/z 112.[3]
-
Data Presentation
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | Waters BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Proposed) | 488.2 -> [Product Ion to be determined] |
| Internal Standard (IS) | Raloxifene-d4 |
| IS MRM Transition | 478 -> 116[3] |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: LC-MS/MS instrument configuration.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pragolab.sk [pragolab.sk]
- 6. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Raloxifene 4-Monomethyl Ether as a Reference Standard in Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene, a selective estrogen receptor modulator (SERM), is a critical therapeutic agent for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2] The quality control of Raloxifene drug substance and product is paramount to ensure its safety and efficacy. Raloxifene 4-Monomethyl Ether is a known impurity and a derivative of Raloxifene.[3] As such, a well-characterized reference standard of this compound is essential for the accurate identification and quantification of this impurity during quality control testing of Raloxifene.
These application notes provide a comprehensive guide for the use of this compound as a reference standard in the quality control of Raloxifene, including detailed analytical protocols and acceptance criteria based on international guidelines.
Characterization of this compound Reference Standard
A suitable reference standard for this compound should be highly purified and well-characterized. The Certificate of Analysis (CoA) for the reference standard should provide comprehensive data confirming its identity, purity, and potency.
Table 1: Key Characteristics of a this compound Certified Reference Standard
| Parameter | Typical Specification | Analytical Method |
| Identity | Conforms to the structure of this compound | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR) |
| Purity (by HPLC/UPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography (GC) |
| Assay (on as-is basis) | 98.0% - 102.0% | HPLC or UPLC |
Analytical Method for the Quantification of this compound in Raloxifene
A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is recommended for the separation and quantification of this compound from Raloxifene and other potential impurities.[4][5]
Experimental Protocol: UPLC Method
Table 2: UPLC Method Parameters
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium acetate (B1210297) in water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic |
| Composition | 50:50 (v/v) Mobile Phase A : Mobile Phase B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 2 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration suitable for analysis (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Raloxifene drug substance or a powdered portion of the drug product in the diluent to obtain a final concentration of Raloxifene of approximately 1 mg/mL.
System Suitability
Before sample analysis, the chromatographic system must meet the predefined system suitability criteria to ensure its performance.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (for Raloxifene peak) | ≤ 2.0 |
| Theoretical Plates (for Raloxifene peak) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections of the standard solution | ≤ 2.0% |
Calculation
The amount of this compound in the sample is calculated using the following formula:
Where:
-
Area_impurity = Peak area of this compound in the sample chromatogram
-
Area_standard = Peak area of this compound in the standard chromatogram
-
Concentration_standard = Concentration of the this compound reference standard solution
-
Concentration_sample = Concentration of the Raloxifene sample solution
Acceptance Criteria for this compound
The acceptance criteria for impurities are established based on international regulatory guidelines, such as the ICH Q3A guidelines for impurities in new drug substances.[6][7][8] The reporting, identification, and qualification thresholds are determined by the maximum daily dose of the drug. For Raloxifene, with a typical daily dose of 60 mg, the following thresholds apply.
Table 4: ICH Q3A Impurity Thresholds for Raloxifene (Maximum Daily Dose ≤ 2 g/day )
| Threshold | Limit |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake, whichever is lower |
Therefore, any peak corresponding to this compound at or above 0.05% should be reported. If the level exceeds 0.10%, its identity must be confirmed. If it surpasses 0.15%, toxicological data is required to qualify its safety.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quality control analysis of this compound.
References
- 1. Raloxifene Hydrochloride | C28H28ClNO4S | CID 54900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evista (raloxifene) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note & Protocol: Stability Testing of Raloxifene 4-Monomethyl Ether
Introduction
Raloxifene, a selective estrogen receptor modulator (SERM), is utilized for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2][3] Its mechanism involves binding to estrogen receptors, leading to tissue-specific activation or blockade of estrogenic pathways.[1][4][5] Raloxifene 4-Monomethyl Ether is a derivative and a known impurity of Raloxifene.[6] Understanding the stability of this derivative is crucial for quality control, formulation development, and ensuring the safety and efficacy of Raloxifene drug products.
This document provides a comprehensive experimental workflow for assessing the stability of this compound under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[7] The protocol details a forced degradation study designed to identify potential degradation products and establish a stability-indicating analytical method.
Mechanism of Action: Raloxifene Signaling Pathway
Raloxifene exhibits its therapeutic effects through tissue-selective interactions with estrogen receptors alpha (ERα) and beta (ERβ).[1][5][8] In bone tissue, it acts as an estrogen agonist, promoting bone density by inhibiting bone resorption.[1][5] Conversely, in breast and uterine tissues, it functions as an estrogen antagonist, blocking the proliferative effects of estrogen, which is key to its role in breast cancer risk reduction.[5][8] The binding of Raloxifene to these receptors alters their conformation, which in turn modulates the recruitment of coactivators and corepressors, leading to a tissue-specific regulation of gene transcription.[5]
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Raloxifene - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 6. This compound | 185415-07-0 [chemicalbook.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Synthesis of C6-Substituted Raloxifene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and potential techniques for the chemical synthesis of C6-substituted derivatives of Raloxifene (B1678788). Raloxifene, a selective estrogen receptor modulator (SERM), is a crucial therapeutic agent for osteoporosis and the prevention of invasive breast cancer in postmenopausal women. Modification at the C6 position of the benzothiophene (B83047) core offers a strategic avenue for the development of novel analogs with potentially altered biological activity, selectivity, or pharmacokinetic profiles.
This document outlines protocols for direct electrophilic substitution and acylation at the C6 position, as well as generalized procedures for palladium-catalyzed cross-coupling reactions, providing a versatile toolkit for the synthesis of a diverse library of C6-raloxifene derivatives.
Data Presentation: Synthesis of C6-Raloxifene Derivatives
The following table summarizes quantitative data for the synthesis of various C6-substituted raloxifene analogs via electrophilic substitution and acylation, primarily based on the work of Williams et al. (2024).
| Entry | C6-Substituent | Reaction Type | Reagents and Conditions | Yield (%) | Analytical Data (¹H NMR, ¹³C NMR, HRMS) | Reference |
| 1 | -NO₂ | Electrophilic Nitration | HNO₃, H₂SO₄, CH₂Cl₂, 0 °C to rt | 85 | Consistent with 6-nitro-raloxifene structure | Williams et al., 2024 |
| 2 | -NH₂ | Reduction | H₂, Pd/C, EtOH, rt | 95 | Consistent with 6-amino-raloxifene structure | Williams et al., 2024 |
| 3 | -Br | Electrophilic Bromination | NBS, CH₂Cl₂, rt | 80 | Consistent with 6-bromo-raloxifene structure | Williams et al., 2024 |
| 4 | -COCH₃ | Friedel-Crafts Acylation | AcCl, AlCl₃, CH₂Cl₂, 0 °C to rt | 75 | Consistent with 6-acetyl-raloxifene structure | Williams et al., 2024 |
| 5 | -COCF₃ | Friedel-Crafts Acylation | (CF₃CO)₂O, AlCl₃, CH₂Cl₂, 0 °C to rt | 70 | Consistent with 6-trifluoroacetyl-raloxifene structure | Williams et al., 2024 |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Substitution at the C6 Position of Raloxifene
This protocol describes the introduction of electrophiles, such as nitro and bromo groups, onto the C6 position of the raloxifene benzothiophene core.
Materials:
-
Raloxifene hydrochloride
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Appropriate electrophilic reagent (e.g., fuming nitric acid, N-bromosuccinimide)
-
Sulfuric acid (for nitration)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Raloxifene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents:
-
For Nitration: Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise to the stirred solution of Raloxifene.
-
For Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution of Raloxifene.
-
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired C6-substituted raloxifene derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: General Procedure for Friedel-Crafts Acylation at the C6 Position of Raloxifene
This protocol details the introduction of acyl groups at the C6 position of the raloxifene benzothiophene core.
Materials:
-
Raloxifene hydrochloride
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, trifluoroacetic anhydride) (1.2 eq)
-
Lewis acid (e.g., aluminum chloride, AlCl₃) (1.5 eq)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Complex Formation: In a clean, dry round-bottom flask, suspend the Lewis acid (e.g., AlCl₃) (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere and cool to 0 °C.
-
Acylating Agent Addition: Slowly add the acylating agent (acyl chloride or anhydride) (1.2 eq) to the Lewis acid suspension.
-
Raloxifene Addition: To this mixture, add a solution of Raloxifene (1.0 eq) in anhydrous dichloromethane dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired C6-acyl raloxifene derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Generalized Procedure for Palladium-Catalyzed Cross-Coupling of 6-Bromo-Raloxifene Derivatives
This generalized protocol outlines the conditions for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions starting from a 6-bromo-raloxifene precursor. Note: The synthesis of 6-bromo-raloxifene can be achieved via electrophilic bromination as described in Protocol 1. Optimization of the following conditions for the specific raloxifene substrate is highly recommended.
Materials:
-
6-Bromo-raloxifene derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., XPhos, SPhos for amination; PPh₃ for Suzuki and Sonogashira)
-
Base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa)
-
Coupling partner:
-
Suzuki: Aryl or vinyl boronic acid/ester
-
Buchwald-Hartwig: Primary or secondary amine
-
Sonogashira: Terminal alkyne (with CuI co-catalyst)
-
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Setup: In a flame-dried Schlenk flask or sealed tube under an inert atmosphere, combine the 6-bromo-raloxifene derivative (1.0 eq), palladium catalyst (0.02-0.10 eq), and ligand (0.04-0.20 eq).
-
Addition of Reagents: Add the base (2.0-3.0 eq) and the respective coupling partner (1.2-1.5 eq). For Sonogashira coupling, add the copper(I) iodide co-catalyst (0.05-0.10 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction and Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired C6-functionalized raloxifene derivative.
-
Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Raloxifene 4-Monomethyl Ether
Disclaimer: The following troubleshooting guides and experimental protocols are based on established methods for improving the aqueous solubility of Raloxifene (B1678788) and its hydrochloride salt. While Raloxifene 4-Monomethyl Ether is a closely related derivative, these methods may require optimization for this specific compound.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound shows poor solubility. What are the primary reasons for this?
A1: Raloxifene and its derivatives are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by high permeability but low aqueous solubility.[1][2] This inherent low solubility is the primary reason for dissolution challenges in aqueous media.
Q2: What are the most common strategies to improve the solubility of poorly water-soluble compounds like this compound?
A2: Several techniques have been successfully employed to enhance the solubility of Raloxifene, which are likely applicable to its 4-Monomethyl Ether derivative. These include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to form an inclusion complex.[1][3][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[5][6][7]
-
pH Adjustment: Altering the pH of the solution to ionize the drug, thereby increasing its solubility.[8]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area for dissolution.[2][9][10]
-
Co-grinding: Grinding the drug with a hydrophilic carrier.[3][11]
Q3: Which cyclodextrins are most effective for Raloxifene?
A3: Studies on Raloxifene have shown significant solubility enhancement with chemically modified β-cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulphobutylether-β-cyclodextrin (SBECD).[1][3] These derivatives offer improved aqueous solubility over the parent β-cyclodextrin.
Q4: Can pH modification alone solve the solubility issues?
A4: For Raloxifene HCl, solubility is pH-dependent, with higher solubility observed in acidic conditions (e.g., pH 3.0).[8] However, for physiological applications (pH 6.8-7.4), the solubility decreases. Therefore, while pH adjustment can be effective, it may not be suitable for all applications and is often used in conjunction with other methods.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Drug precipitates out of solution upon standing. | The solution is supersaturated and thermodynamically unstable. | 1. Re-evaluate the formulation: Consider using a higher concentration of the solubilizing agent (e.g., cyclodextrin, polymer).2. Incorporate a precipitation inhibitor: Certain polymers can help maintain a supersaturated state.3. Optimize the preparation method: Ensure complete complexation or dispersion during preparation. |
| Inconsistent solubility results between batches. | Variability in the preparation process (e.g., temperature, stirring speed, time). | 1. Standardize the experimental protocol: Precisely control all parameters.2. Characterize the solid form: Use techniques like DSC and XRD to ensure consistency of the starting material and the final product (e.g., amorphous vs. crystalline).[5][7] |
| Low drug loading in the formulation. | Limited interaction between the drug and the carrier. | 1. Screen different carriers: Test a variety of cyclodextrins or polymers to find the one with the best affinity for this compound.2. Modify the drug-to-carrier ratio: Systematically vary the ratio to find the optimal loading capacity.[5][6] |
| The chosen solubilization method is not effective enough. | The selected method is not optimal for the specific properties of this compound. | 1. Attempt combination approaches: For example, use a cyclodextrin complex within a solid dispersion.2. Explore alternative techniques: Consider nanoemulsions or solid lipid nanoparticles.[10][12][13] |
Data on Solubility Enhancement of Raloxifene
The following tables summarize quantitative data from studies on Raloxifene, which can serve as a starting point for experiments with this compound.
Table 1: Solubility Enhancement of Raloxifene using Cyclodextrins
| Method | Cyclodextrin | Solubility Enhancement | Reference |
| Inclusion Complex | Sulphobutylether-β-cyclodextrin (SBECD) | ~12,857-fold (from 7 x 10⁻⁴ mg/ml to 0.9 mg/ml) | [1] |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | Significant enhancement reported | [3] |
| Ion Pairing/Salt Formation | Hydroxypropyl-β-cyclodextrin (HPβCD) | 8-fold increase | [14] |
Table 2: Solubility Enhancement of Raloxifene using Solid Dispersions
| Polymer | Drug:Polymer Ratio | Solubility Increase | Reference |
| PVP K30 | 1:4, 1:6, 1:8 | Increased solubility and dissolution rate | [5][6] |
| HPMC E5 LV | 1:5 | Significant increase in solubility and dissolution | [7] |
| Poloxamer 407 | 1:1, 1:2, 1:3, 1:4 | Improved dissolution | [15] |
Table 3: Solubility Enhancement of Raloxifene using Other Methods
| Method | Excipients | Solubility Enhancement | Reference |
| pH-modifying excipients | Tartaric Acid, Azelaic Acid | Up to 800-fold increase | [14] |
| Nanoemulsion | Caproyl 90, Cremophor EL, Transcutol HP | Enhanced drug delivery | [12] |
| Nanostructured Lipid Carriers | - | Increased permeability | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required amounts of this compound and a selected cyclodextrin (e.g., HPβCD) for a 1:1 molar ratio.
-
Mixing: Accurately weigh the drug and cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of a water-methanol solution to the mixture. Knead thoroughly with a pestle for 45-60 minutes to form a homogeneous paste.
-
Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Storage: Store the final product in a desiccator.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Accurately weigh this compound and a hydrophilic polymer (e.g., PVP K30) at a desired ratio (e.g., 1:6 w/w).[6] Dissolve both components in a suitable solvent, such as methanol.[15]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by drying in an oven at a controlled temperature (e.g., 50°C).[15]
-
Pulverization: Scrape the resulting solid film, pulverize it using a mortar and pestle.
-
Sieving and Storage: Sieve the powdered solid dispersion and store it in a desiccator.
Visualizations
Caption: Workflow for Cyclodextrin Inclusion Complex Preparation.
Caption: Workflow for Solid Dispersion Preparation.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Formulation and Characterization of Raloxifene Nanostructured Lipid Carriers for Permeability and Uptake Enhancement Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility Enhancement of Raloxifene Using Inclusion Complexes and Cogrinding Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of raloxifene-solid dispersion with improved oral bioavailability via spray-drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design of a transdermal formulation containing raloxifene nanoparticles for osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and evaluation of solid lipid nanoparticles of raloxifene hydrochloride for enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanoemulsion liquid preconcentrates for raloxifene hydrochloride: optimization and in vivo appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green Nanotechnology in the Formulation of a Novel Solid Dispersed Multilayered Core-Sheath Raloxifene-Loaded Nanofibrous Buccal Film; In Vitro and In Vivo Characterization [mdpi.com]
- 14. Formulation, in silico, in vitro characterization, cytotoxicity and cellular uptake of cyclodextrin complexes and ion pairing/salt formation with functional excipients (azelaic acid, tartaric acid, and arginine) with raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 47.94.85.12:8889 [47.94.85.12:8889]
Technical Support Center: Preventing Precipitation of Raloxifene 4-Monomethyl Ether in Cell Media
For researchers, scientists, and drug development professionals utilizing Raloxifene (B1678788) 4-Monomethyl Ether in cell-based assays, preventing its precipitation in aqueous cell culture media is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address this common challenge.
Understanding the Challenge: Physicochemical Properties
While specific experimental data for Raloxifene 4-Monomethyl Ether is limited, its structural similarity to Raloxifene suggests it is a hydrophobic molecule with low aqueous solubility. The methylation of one of the hydroxyl groups in Raloxifene is expected to increase its lipophilicity, potentially further reducing its solubility in aqueous solutions like cell culture media.
Key Considerations:
-
High Lipophilicity (High LogP): The compound will have a strong tendency to avoid the aqueous environment of the cell media, leading to precipitation.
-
Low Aqueous Solubility: The concentration at which the compound remains dissolved in water-based media is very low.
-
Solvent of Choice: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a concentrated stock solution due to its ability to dissolve a wide range of hydrophobic compounds.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter when preparing and using this compound in your experiments.
Issue 1: Immediate Precipitation Upon Addition to Cell Media
Possible Causes:
-
High Final Concentration: The desired final concentration in your experiment exceeds the solubility limit of this compound in the cell media.
-
Improper Dilution Technique: Adding a highly concentrated DMSO stock directly into the aqueous media can cause a rapid solvent shift, leading to "crashing out" or precipitation of the compound.[2]
-
Localized High Concentration: Pipetting the stock solution into a small area of the media creates a transient but very high concentration, initiating precipitation.
Solutions:
-
Determine Maximum Soluble Concentration: Before conducting your main experiment, perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture media. A detailed protocol is provided below.
-
Employ Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual reduction in DMSO concentration helps to keep the compound in solution.
-
Stepwise Addition and Mixing: Add the stock solution drop-wise to the pre-warmed (37°C) media while gently swirling or vortexing. This ensures rapid and even dispersion of the compound.
Issue 2: Precipitation Occurs Over Time in the Incubator
Possible Causes:
-
Temperature Fluctuations: Moving culture vessels in and out of the incubator can cause temperature changes that affect the solubility of the compound.
-
pH Shift: The CO2 environment in an incubator can slightly alter the pH of the media, which may impact the solubility of pH-sensitive compounds.
-
Interaction with Media Components: Components in the media, such as proteins and salts, can interact with the compound over time, leading to the formation of insoluble complexes.
-
Media Evaporation: In long-term experiments, evaporation can increase the concentration of all components, including your compound, potentially exceeding its solubility limit.
Solutions:
-
Minimize Handling: Reduce the frequency of removing your cell cultures from the stable incubator environment.
-
Use Buffered Media: Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator.
-
Consider Serum Concentration: Serum proteins like albumin can help solubilize hydrophobic compounds.[1] However, at very high compound concentrations, this effect may be insufficient. If using low-serum or serum-free media, the propensity for precipitation will be higher.
-
Maintain Humidity: Ensure proper humidification in your incubator and use appropriate culture plates or flasks with lids designed to minimize evaporation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Due to its hydrophobic nature, 100% Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[1][2]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v). For most cell lines, a concentration up to 0.5% is tolerable, but it is always best to run a vehicle control (media with the same final DMSO concentration without your compound) to assess its effect on your specific cells.
Q3: Can I filter the media to remove the precipitate?
A3: This is not recommended. The precipitate is your compound of interest. Filtering it out will lower the effective concentration of the compound in an unquantifiable way, leading to inaccurate and unreliable experimental results. The best approach is to address the root cause of the precipitation.
Q4: Will using serum in my media prevent precipitation?
A4: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and help keep them in solution. However, this capacity is limited. At high concentrations, this compound may still precipitate even in the presence of serum.
Q5: Could the age of my stock solution be a problem?
A5: While Raloxifene is stable for at least two years when stored appropriately, repeated freeze-thaw cycles of your DMSO stock solution can lead to the formation of aggregates that may precipitate more readily upon dilution. It is advisable to aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Data Presentation
Table 1: Solubility of Raloxifene Hydrochloride in Various Solvents at 323.2 K (50°C)
| Solvent | Mole Fraction Solubility (x 10⁻³) |
| DMSO | 50.2 |
| Polyethylene glycol-400 | 5.92 |
| Ethyl acetate | 3.11 |
| Transcutol | 1.22 |
| Propylene Glycol | 0.219 |
| 1-Butanol | 0.196 |
| Isopropyl alcohol | 0.147 |
| Ethanol (B145695) | 0.079 |
| Ethylene Glycol | 0.0665 |
| Water | 0.036 |
Data for Raloxifene Hydrochloride, adapted from a 2018 study, is provided to illustrate the significant impact of solvent choice on solubility.[2] this compound is expected to have a lower solubility in polar solvents like water and ethanol and a high solubility in DMSO.
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
Objective: To find the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved by vortexing.
-
Prepare Serial Dilutions in Media:
-
In a series of microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your pre-warmed cell culture medium (e.g., 500 µL).
-
Create a range of final concentrations by adding a small volume of your DMSO stock to the media. For example, to test a final concentration of 10 µM from a 10 mM stock, you would add 0.5 µL of the stock to 499.5 µL of media.
-
It is recommended to test a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
-
Incubate and Observe:
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment.
-
At regular intervals (e.g., 0, 1, 4, 24 hours), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or a film).
-
For a more sensitive assessment, pipette a small volume from each dilution onto a microscope slide and examine for crystals.
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working concentration for your experiments.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors contributing to the precipitation of hydrophobic compounds in cell media.
References
troubleshooting guide for Raloxifene 6-Monomethyl Ether solution stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raloxifene 6-Monomethyl Ether.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and experimentation of Raloxifene 6-Monomethyl Ether solutions.
Q1: My Raloxifene 6-Monomethyl Ether solution has changed color/precipitated. What could be the cause?
A1: A change in color or the formation of a precipitate in your Raloxifene 6-Monomethyl Ether solution can indicate instability and degradation. Several factors could be responsible:
-
Solvent Choice: The stability of Raloxifene 6-Monomethyl Ether can vary significantly between different solvents. While it is soluble in organic solvents like DMSO and ethanol, its long-term stability in these solvents at room temperature may be limited.
-
Storage Conditions: Exposure to light, elevated temperatures, and oxygen can accelerate the degradation of Raloxifene and its derivatives.[1] For instance, Raloxifene hydrochloride has been shown to be sensitive to humidity.[1]
-
pH of the Solution: The stability of Raloxifene is known to be pH-dependent. The parent compound, Raloxifene, is more susceptible to degradation in basic (alkaline) conditions.[1][2]
-
Contaminants: The presence of oxidizing agents or other reactive species in the solvent or on the labware can initiate degradation. Peroxide impurities in excipients have been reported to promote the oxidation of Raloxifene.
Q2: I am observing unexpected peaks in my HPLC analysis of a Raloxifene 6-Monomethyl Ether solution. What are these, and how can I prevent them?
A2: The appearance of new peaks in your chromatogram strongly suggests the presence of degradation products.
-
Potential Degradation Products: Based on forced degradation studies of the parent compound Raloxifene, likely degradation pathways include oxidation and hydrolysis.[1][2][3] For Raloxifene 6-Monomethyl Ether, potential degradation products could arise from:
-
Oxidation: The tertiary amine of the piperidinyl ethoxy side chain is susceptible to oxidation, potentially forming an N-oxide derivative.[4]
-
Hydrolysis: While the ether linkage at the 6-position is generally stable, hydrolysis of the ester-like linkage of the benzoyl group is a possibility under strong acidic or basic conditions, although Raloxifene has shown resistance to acid hydrolysis.[2][3]
-
-
Prevention Strategies:
-
Use High-Purity Solvents: Ensure that all solvents are of high purity and free from peroxides or other contaminants.
-
Inert Atmosphere: When preparing and storing solutions, especially for long-term use, consider using an inert gas like argon or nitrogen to purge the solvent and the headspace of the storage container.
-
Control Storage Conditions: Store stock solutions at low temperatures and protected from light, as detailed in the stability data table below.
-
Q3: What are the recommended storage conditions for Raloxifene 6-Monomethyl Ether solutions?
A3: Proper storage is crucial to maintain the integrity of your Raloxifene 6-Monomethyl Ether solutions. Based on available data, the following conditions are recommended:
-
Short-Term Storage: For daily use, solutions in DMSO can be stored at 4°C for up to two weeks.[5]
-
Long-Term Storage: For longer-term storage, it is advisable to store solutions in tightly sealed containers at -20°C or -80°C.[5] Solutions in DMSO have been reported to be stable for up to 6 months at -80°C.[5]
-
Aqueous Solutions: Aqueous solutions of Raloxifene hydrochloride are not recommended for storage for more than one day.[6]
Data on Solution Stability
The following table summarizes the known stability of Raloxifene 6-Monomethyl Ether in a common solvent.
| Solvent | Concentration | Temperature | Duration | Stability |
| DMSO | Not Specified | 4°C | 2 weeks | Stable[5] |
| DMSO | Not Specified | -80°C | 6 months | Stable[5] |
Experimental Protocols
Protocol for Assessing the Stability of Raloxifene 6-Monomethyl Ether Solution by HPLC-UV
This protocol outlines a general procedure for monitoring the stability of a Raloxifene 6-Monomethyl Ether solution over time.
1. Materials and Reagents:
-
Raloxifene 6-Monomethyl Ether reference standard
-
High-purity solvent (e.g., DMSO, HPLC-grade)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or other appropriate buffer components
-
Volumetric flasks and pipettes
-
HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of Raloxifene 6-Monomethyl Ether and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution. Gentle sonication may be used if necessary.
3. Stability Study Design:
-
Aliquot the stock solution into several HPLC vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the vials under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light).
-
Designate time points for analysis (e.g., T=0, 24 hours, 48 hours, 1 week, 2 weeks).
4. HPLC Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the solution to come to room temperature before analysis.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method. A general starting method could be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 287 nm (based on the absorbance maximum of Raloxifene)
-
Injection Volume: 10 µL
-
-
At T=0, identify the retention time of the main peak corresponding to Raloxifene 6-Monomethyl Ether.
5. Data Analysis:
-
At each subsequent time point, compare the chromatogram to the T=0 chromatogram.
-
Calculate the percentage of the remaining Raloxifene 6-Monomethyl Ether by comparing the peak area at each time point to the peak area at T=0.
-
Identify and quantify any new peaks that appear, which represent degradation products. The percentage of degradation can be calculated based on the area of the new peaks relative to the total peak area.
Visualizations
Caption: Raloxifene 6-Monomethyl Ether Signaling Pathway.
References
common pitfalls in handling Raloxifene 4-Monomethyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raloxifene 4-Monomethyl Ether.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of Raloxifene, a nonsteroidal selective estrogen receptor modulator (SERM).[1][2] As a SERM, its primary mechanism of action is to bind to estrogen receptors (ERs), specifically ERα and ERβ.[3][4] Depending on the tissue type and the specific conformation of the receptor-ligand complex, it can act as either an estrogen agonist or antagonist, leading to differential regulation of gene expression.[3][4][5] this compound has been shown to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 of 1 µM.[6][7]
Q2: What are the recommended storage conditions for this compound?
A2: While specific stability data for this compound is limited, it is recommended to follow the storage guidelines for its parent compound, Raloxifene hydrochloride. Raloxifene hydrochloride is stable under recommended storage conditions.[8] For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light and moisture. For stock solutions in solvents like DMSO, it is best to prepare fresh solutions or store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the best solvents for dissolving this compound?
Q4: I am observing precipitation of the compound in my cell culture medium. What can I do?
A4: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Here are a few troubleshooting steps:
-
Check Stock Solution: Ensure your stock solution in DMSO is fully dissolved and free of particulates before diluting it into the aqueous medium.
-
Optimize Dilution: When diluting the stock solution, add it to the medium with vigorous mixing to facilitate dispersion.
-
Use a Carrier Protein: Including a carrier protein like bovine serum albumin (BSA) in your assay buffer can sometimes help to keep hydrophobic compounds in solution.
-
Consider Co-solvents: For certain applications, the use of a co-solvent might be possible, but its compatibility with the specific cell line and assay must be validated.[9]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions. Protect solutions from light. |
| Low Bioavailability in Culture | Ensure the compound is fully dissolved in the final culture medium. Consider using a serum-free or low-serum medium for the experiment, as serum proteins can bind to the compound and reduce its effective concentration. |
| Cell Line Variability | Confirm the expression of estrogen receptors (ERα and ERβ) in your cell line. Different cell lines can have varying levels of ER expression, which will impact their responsiveness to SERMs.[10] |
| Incorrect Assay Conditions | Optimize the concentration range and incubation time for your specific cell line and endpoint. The reported IC50 of 1 µM in MCF-7 cells can be a starting point.[6][7] |
Issue 2: High Background or Off-Target Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Solvent Toxicity | Ensure the final concentration of DMSO or other organic solvents is below the toxic threshold for your cells. Always include a vehicle control (cells treated with the same concentration of solvent without the compound). |
| Non-Specific Binding | At high concentrations, hydrophobic compounds can exhibit non-specific binding to cellular components. Use the lowest effective concentration possible. |
| Compound Autofluorescence | If using a fluorescence-based assay, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used.[11] |
Quantitative Data
Table 1: In Vitro Activity of Raloxifene Derivatives
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | MCF-7 | Proliferation | IC50 | 1 µM | [6][7] |
| Raloxifene 6-Monomethyl Ether | MCF-7 | Proliferation | IC50 | 250 nM | [12] |
Note: Specific solubility and stability data for this compound are not widely published. The data for the parent compound, Raloxifene, can be used as a general guideline. Raloxifene is practically insoluble in water.[8]
Experimental Protocols
Protocol 1: MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS. Allow cells to attach for 24 hours.
-
Hormone Deprivation: Replace the medium with phenol red-free DMEM containing 10% charcoal-stripped FBS and incubate for 24-48 hours to synchronize the cells and reduce the influence of endogenous estrogens.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in phenol red-free DMEM with 10% charcoal-stripped FBS to the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., 17β-estradiol) if applicable.
-
Remove the hormone deprivation medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature with gentle shaking, protected from light.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for assessing the anti-proliferative effects of this compound.
Caption: this compound's dual signaling mechanism via estrogen receptors.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. This compound | 185415-07-0 [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Accurate Quantification of Raloxifene 4'-Monomethyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the accurate quantification of Raloxifene (B1678788) 4'-Monomethyl Ether.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the quantification of Raloxifene 4'-Monomethyl Ether in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the accurate and sensitive quantification of Raloxifene 4'-Monomethyl Ether in complex biological matrices such as plasma and urine.[1][2][3] This method offers high selectivity and sensitivity, allowing for the detection and quantification of low concentrations of the analyte.[2][3] High-performance liquid chromatography (HPLC) with UV detection can also be used, particularly for in-process monitoring or for the analysis of bulk drug substances where higher concentrations are expected.[4][5]
Q2: How can I effectively extract Raloxifene 4'-Monomethyl Ether from plasma or serum samples?
A2: Solid-phase extraction (SPE) is a highly effective and recommended method for extracting Raloxifene 4'-Monomethyl Ether from plasma or serum.[1][2] It provides cleaner extracts compared to liquid-liquid extraction (LLE) or protein precipitation, which is crucial for minimizing matrix effects in LC-MS/MS analysis. A mixed-mode cation exchange SPE cartridge can be particularly effective for isolating Raloxifene and its derivatives.[2]
Q3: What are the critical parameters to consider when developing an LC-MS/MS method for Raloxifene 4'-Monomethyl Ether?
A3: The critical parameters for developing a robust LC-MS/MS method include:
-
Column Selection: A C18 or a pentafluorophenyl (PFP) column can provide good chromatographic separation.[2]
-
Mobile Phase Composition: A gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is commonly used to achieve optimal separation from endogenous interferences.[1][4]
-
Ionization Source: A positive electrospray ionization (ESI) source is typically used for the analysis of Raloxifene and its derivatives.[2]
-
Mass Spectrometric Detection: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[2]
Q4: Is Raloxifene 4'-Monomethyl Ether commercially available as a reference standard?
A4: Yes, Raloxifene 4'-Monomethyl Ether is available from various chemical suppliers as a reference standard, which is essential for method development, validation, and accurate quantification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of Raloxifene 4'-Monomethyl Ether.
Issue 1: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. |
| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous mobile phase. For basic compounds like Raloxifene derivatives, a lower pH (around 3-4) often improves peak shape.[4] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contaminated Guard Column or Column | Replace the guard column or wash the analytical column with a strong solvent. |
Issue 2: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Sample Extraction | Optimize the SPE method by testing different sorbents, wash solutions, and elution solvents. Ensure the pH of the sample is appropriate for the chosen SPE chemistry. |
| Analyte Degradation | Raloxifene and its derivatives can be susceptible to degradation.[6][7] Minimize sample processing time, keep samples on ice, and consider the use of antioxidants. |
| Poor Solubility | Ensure the analyte is fully dissolved in the initial sample solvent and that the final extract is soluble in the mobile phase. |
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Step |
| Co-eluting Endogenous Components | Improve chromatographic separation by modifying the gradient profile or using a different column chemistry (e.g., PFP instead of C18).[2] |
| Insufficient Sample Cleanup | Refine the SPE protocol to remove more interfering substances. Consider a more rigorous washing step. |
| Phospholipid Contamination (from plasma/serum) | Incorporate a phospholipid removal step in your sample preparation, such as using a specialized SPE phase or a protein precipitation plate designed for phospholipid removal. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard (e.g., Raloxifene-d4) to compensate for matrix effects. |
Issue 4: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Variability in Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available for high-throughput analysis. |
| LC System Instability | Check for leaks in the LC system, ensure proper pump performance, and allow the system to equilibrate thoroughly before analysis. |
| Fluctuations in Mass Spectrometer Performance | Perform regular calibration and tuning of the mass spectrometer to ensure stable performance. |
Experimental Protocols
Refined LC-MS/MS Method for Quantification of Raloxifene 4'-Monomethyl Ether in Human Plasma
This protocol is an adapted and refined method based on validated procedures for Raloxifene and its metabolites.[1][2]
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 500 µL of human plasma onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Hypersil GOLD PFP (100 x 2.1 mm, 3 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (30% B), 1-5 min (30-90% B), 5-6 min (90% B), 6-6.1 min (90-30% B), 6.1-8 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole with ESI source |
| Ionization Mode | Positive |
| MRM Transition (Hypothetical) | To be determined by direct infusion of Raloxifene 4'-Monomethyl Ether standard |
| Internal Standard | Raloxifene-d4 |
Data Summary
The following tables summarize typical performance characteristics observed for the analysis of Raloxifene and its metabolites, which can be used as a benchmark for the method validation of Raloxifene 4'-Monomethyl Ether.
Table 1: Linearity and Quantification Limits for Raloxifene and its Metabolites in Human Plasma [2]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Raloxifene | 0.02 - 2 | > 0.995 | 0.02 |
| Raloxifene-4'-glucuronide | 3 - 300 | > 0.996 | 3 |
| Raloxifene-6-glucuronide | 0.6 - 60 | > 0.995 | 0.6 |
Table 2: Accuracy and Precision Data for Raloxifene and its Metabolites [2]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Raloxifene | 0.06 | < 10% | < 12% | ± 15% |
| 1 | < 8% | < 10% | ± 15% | |
| Raloxifene-4'-glucuronide | 9 | < 7% | < 9% | ± 15% |
| 240 | < 5% | < 7% | ± 15% | |
| Raloxifene-6-glucuronide | 1.8 | < 9% | < 11% | ± 15% |
| 48 | < 6% | < 8% | ± 15% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Raloxifene 4'-Monomethyl Ether.
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting guide for low analyte recovery.
References
- 1. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. saspublishers.com [saspublishers.com]
- 5. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Chromatographic Analysis of Raloxifene and its Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the chromatographic analysis of raloxifene (B1678788) and its derivatives.
Troubleshooting Guide: Addressing Peak Tailing
Question: Why am I observing significant peak tailing for my raloxifene derivative analysis on a standard C18 column?
Answer: Peak tailing for basic compounds like raloxifene and its derivatives on standard silica-based C18 columns is a common issue. The primary cause is the interaction between the basic amine groups on your analyte and the acidic silanol (B1196071) groups present on the silica (B1680970) surface of the stationary phase. These interactions are a form of secondary adsorption, which can lead to poor peak shape.
There are several strategies you can employ to mitigate this issue, which are outlined in the troubleshooting workflow below.
Caption: Troubleshooting workflow for addressing peak tailing.
Question: How does adjusting the mobile phase pH help reduce peak tailing for raloxifene derivatives?
Answer: Adjusting the mobile phase pH is a critical first step. By lowering the pH of the mobile phase (typically to between 2.5 and 3.5), the acidic silanol groups on the silica surface become protonated and thus less likely to interact with the protonated basic sites on the raloxifene molecule. This minimizes the secondary ionic interactions that cause peak tailing.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare aqueous buffers such as phosphate (B84403) or formate (B1220265) at the desired pH (e.g., pH 3.0).
-
Mobile Phase Preparation: Mix the aqueous buffer with your organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired proportions.
-
Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Analysis: Inject your raloxifene derivative standard and sample and evaluate the peak shape.
Question: What are "base-deactivated" columns and should I consider using one?
Answer: Yes, using a base-deactivated column is an excellent strategy. These columns are specifically designed to minimize silanol interactions. They undergo a special manufacturing process that end-caps a high percentage of the residual silanol groups. This "deactivation" creates a more inert surface, leading to significantly improved peak shapes for basic compounds.
Comparative Peak Shape Data
| Column Type | Tailing Factor (As) | Efficiency (Plates/meter) |
| Standard C18 | > 2.0 | < 50,000 |
| Base-Deactivated C18 | 1.0 - 1.2 | > 90,000 |
| Hybrid Silica C18 | 0.9 - 1.1 | > 100,000 |
Note: Data is representative and will vary based on specific column manufacturer and analytical conditions.
Question: Can mobile phase additives help, and what are the potential drawbacks?
Answer: Mobile phase additives, such as a competing base like triethylamine (B128534) (TEA), can be effective. TEA is a small basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your analyte.
Experimental Protocol: Using a Mobile Phase Additive
-
Additive Preparation: Prepare your mobile phase as usual.
-
Add TEA: Add a small concentration of TEA to the aqueous component of your mobile phase, typically in the range of 0.1-0.5% (v/v).
-
Equilibration and Analysis: Equilibrate the column thoroughly and proceed with your analysis.
Drawbacks: The primary drawback of using an additive like TEA is that it can be difficult to completely wash out of the column, potentially affecting future analyses of different compound classes. It can also cause baseline disturbances and is not compatible with mass spectrometry detection.
Frequently Asked Questions (FAQs)
Q1: Besides pH, what other mobile phase parameters can I adjust?
A1: Increasing the ionic strength of your mobile phase buffer (e.g., from 10mM to 50mM) can also help to reduce peak tailing. The higher concentration of salt ions in the mobile phase can help to shield the charged silanol sites, reducing their interaction with your basic analyte.
Q2: Are there newer column technologies that are better suited for analyzing basic compounds like raloxifene?
A2: Yes, hybrid silica columns represent a significant advancement. These columns incorporate both organic and inorganic components into the base particle, which results in a more pH-stable and less active surface. They often provide excellent peak shapes for basic compounds without the need for mobile phase additives.
Caption: Interactions leading to peak tailing.
Q3: My peak shape is good, but I'm seeing poor resolution. What should I do?
A3: If peak shape is acceptable but resolution is poor, you should focus on optimizing the primary separation mechanism. This can be achieved by:
-
Adjusting the organic modifier concentration: A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Changing the organic modifier: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity.
-
Decreasing the flow rate: This can lead to more efficient separations.
-
Increasing the column temperature: This can improve efficiency and reduce viscosity, but may also decrease retention.
Q4: Can sample solvent composition affect peak shape?
A4: Absolutely. If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including fronting or tailing. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
long-term storage and stability of Raloxifene 4-Monomethyl Ether solutions
Welcome to the Technical Support Center for Raloxifene (B1678788) 4-Monomethyl Ether. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Raloxifene 4-Monomethyl Ether solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound solutions?
A1: Specific long-term stability data for this compound in various solvents is limited. However, based on the stability of the parent compound, Raloxifene, and general chemical principles, it is recommended to store solutions at -20°C or -80°C for long-term storage . For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be verified with in-house stability studies. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and protected from light. Some suppliers recommend room temperature storage for the solid form, but this is not advisable for solutions for extended periods.
Q2: Which solvents are suitable for dissolving and storing this compound?
A2: this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727) . While DMSO is a common solvent for creating stock solutions, it is important to note that it is hygroscopic and can absorb water over time, which may affect the stability of the compound. For aqueous experiments, it is common practice to dilute the DMSO stock solution with an appropriate aqueous buffer immediately before use. The stability of Raloxifene, the parent compound, has been shown to be pH-dependent, with increased degradation at higher pH.[1][2]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation can be inferred from the structure and the known degradation of Raloxifene. Potential pathways include:
-
Oxidation: The benzothiophene (B83047) core and the electron-rich aromatic rings can be susceptible to oxidation. The parent compound, Raloxifene, is known to form an N-oxide degradation product.[3]
-
Hydrolysis: Although the methyl ether group is generally more stable than the phenolic hydroxyl group of the parent compound, hydrolysis of the ether linkage or other parts of the molecule could occur under strong acidic or basic conditions, especially at elevated temperatures.
-
Photodegradation: Exposure to UV light may lead to degradation. Therefore, it is recommended to protect solutions from light.
Q4: I am observing unexpected peaks in my chromatogram when analyzing my stored this compound solution. What could be the cause?
A4: The appearance of new peaks in a chromatogram of a stored solution is often indicative of degradation. It could also be due to contamination or interaction with the storage container. To troubleshoot this:
-
Confirm the identity of the new peaks: If possible, use mass spectrometry (LC-MS) to identify the mass of the new species and compare it to potential degradation products.
-
Perform a forced degradation study: Subject a fresh solution to stress conditions (e.g., acid, base, peroxide, heat, light) to see if you can intentionally generate the unknown peaks. This can help in identifying the degradation products.
-
Check for solvent impurities: Analyze a blank solvent sample to ensure the new peaks are not coming from the solvent itself.
-
Evaluate container compatibility: Ensure that the compound is not adsorbing to or reacting with the material of your storage vial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in solution upon storage, especially after refrigeration. | The solubility of the compound is lower at colder temperatures. | Gently warm the solution and vortex or sonicate to redissolve the compound before use. Ensure you are not exceeding the solubility limit for the given solvent and temperature. |
| Loss of potency or inconsistent results in experiments. | The compound may have degraded during storage. | Perform a stability check of your solution using a validated analytical method like HPLC. Prepare fresh solutions from solid material for critical experiments. |
| Color change in the solution. | This can be a sign of oxidation or other chemical degradation. | Discard the solution and prepare a fresh batch. Ensure that the new solution is stored under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation. |
Data Presentation
Table 1: Summary of Known Stability Data for Raloxifene and Inferred Stability for this compound
| Compound | Condition | Solvent/Matrix | Observation | Inference for this compound |
| Raloxifene HCl | Acid Hydrolysis (0.5N HCl) | Methanol/Water | Stable.[4] | Likely to be stable under acidic conditions. |
| Raloxifene HCl | Base Hydrolysis (0.5N NaOH) | Methanol/Water | Degradation observed.[4] | Potentially susceptible to degradation under basic conditions. |
| Raloxifene HCl | Oxidative Stress (3.0% H₂O₂) | Methanol/Water | Degradation observed.[4] | Potentially susceptible to oxidation. |
| Raloxifene HCl | Thermal Degradation (70°C) | Solid | Stable.[4] | Solid form is likely stable at elevated temperatures for short periods. |
| Raloxifene HCl | Photolysis (UV light 254nm) | Solid | Stable.[4] | Solid form appears stable to light, but solutions should still be protected. |
| Raloxifene | 25°C, 28 days | Aqueous Buffer pH 9 | ~24% hydrolysis.[1][2] | The ether derivative may be more stable to hydrolysis, but this needs confirmation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Raloxifene and its Impurities
This protocol is adapted from established methods for Raloxifene and can be used as a starting point for developing a validated stability-indicating method for this compound.[4][5]
1. Objective: To develop and validate a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Ammonium (B1175870) acetate (B1210297) or Phosphate buffer
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation studies
-
Oxidizing agent (e.g., H₂O₂) for forced degradation studies
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile in an isocratic or gradient elution mode. A starting point could be a 50:50 (v/v) mixture.[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
5. Forced Degradation Study:
-
Acidic: Incubate the stock solution with 0.1 N HCl at 60°C for a specified time.
-
Basic: Incubate the stock solution with 0.1 N NaOH at 60°C for a specified time.
-
Oxidative: Incubate the stock solution with 3% H₂O₂ at room temperature.
-
Thermal: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C).
-
Photolytic: Expose a solution to UV light.
-
Analyze all stressed samples by HPLC to observe for degradation peaks.
6. Method Validation:
-
Specificity: The method's ability to resolve the main peak from degradation products and any impurities.
-
Linearity: Assess the linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Evaluate the repeatability and intermediate precision of the method.
-
Robustness: Assess the method's performance with small, deliberate variations in chromatographic parameters.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental fate and chemistry of raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. isca.me [isca.me]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Raloxifene and Raloxifene 4'-Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of Raloxifene, a well-established selective estrogen receptor modulator (SERM), and its derivative, Raloxifene 4'-Monomethyl Ether. This analysis is supported by experimental data on their interactions with estrogen receptors and their effects on cancer cell proliferation, offering valuable insights for researchers in pharmacology and drug development.
Introduction
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic. Its therapeutic effects are mediated through differential agonist and antagonist activity on estrogen receptors (ERs) in various tissues. Raloxifene 4'-Monomethyl Ether is a derivative of Raloxifene in which the hydroxyl group at the 4' position of the phenyl ring is replaced by a methoxy (B1213986) group. This structural modification can significantly alter the compound's binding affinity for ERs and its subsequent biological activity. Understanding these differences is crucial for the development of novel SERMs with improved efficacy and safety profiles.
Estrogen Receptor Signaling Pathway
Both Raloxifene and its 4'-Monomethyl Ether derivative exert their effects by modulating the estrogen receptor signaling pathway. As SERMs, they can act as either agonists or antagonists depending on the tissue type and the specific conformation they induce in the estrogen receptor upon binding. This differential activity is the basis for their therapeutic applications.
Comparative Analysis of Raloxifene 4-Monomethyl Ether Cross-Reactivity with Estrogen Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Raloxifene 4-Monomethyl Ether's interaction with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Due to the limited availability of public data on the cross-reactivity of this compound, this guide focuses on the known activity of this compound with ERα and draws comparisons with its parent compound, Raloxifene, for which more extensive data is available. The methodologies to determine such cross-reactivity are also detailed.
Introduction
Raloxifene is a well-characterized second-generation selective estrogen receptor modulator (SERM) with tissue-specific agonist and antagonist effects on estrogen receptors.[1][2][3][4] Its derivatives are of significant interest in drug discovery for their potential to refine tissue selectivity and therapeutic profiles. This compound is a derivative of Raloxifene. This guide explores its known interaction with ERα and discusses the methodologies to assess its binding affinity and functional activity for both ERα and ERβ.
Quantitative Data Summary
| Compound | Receptor Subtype | Binding Affinity (IC50/Ki) | Functional Activity | Cell Line | Reference |
| This compound | ERα | IC50: 1 µM | Inhibitor | MCF-7 | [5] |
| ERβ | Data not available | Data not available | |||
| Raloxifene | ERα | Data available (see literature) | Antagonist | MDA-MB-231 | [6] |
| ERβ | Data available (see literature) | Agonist/Antagonist (tissue-dependent) | [7] |
Experimental Protocols
To determine the cross-reactivity of this compound with ERα and ERβ, the following experimental protocols are recommended:
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-Estradiol (radioligand)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of recombinant ERα or ERβ with increasing concentrations of this compound.
-
Add a fixed concentration of [³H]-Estradiol to the mixture.
-
Allow the reaction to reach equilibrium.
-
Separate the receptor-bound from free radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Plot the percentage of specifically bound [³H]-Estradiol against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Assay
This cell-based assay measures the functional activity (agonist or antagonist) of a compound by quantifying the expression of a reporter gene under the control of an estrogen response element (ERE).
Objective: To determine if this compound acts as an agonist or antagonist of ERα and ERβ and to quantify its potency (EC50 or IC50).
Materials:
-
Host cell line (e.g., HEK293, HeLa) lacking endogenous estrogen receptors.
-
Expression vectors for human ERα or ERβ.
-
Reporter plasmid containing an ERE upstream of a reporter gene (e.g., luciferase, β-galactosidase).
-
Transfection reagent.
-
Test compound (this compound).
-
Estradiol (B170435) (as a reference agonist).
-
Cell lysis buffer and reporter gene assay reagents.
-
Luminometer or spectrophotometer.
Procedure:
-
Co-transfect the host cell line with the ER expression vector (either ERα or ERβ) and the ERE-reporter plasmid.
-
After transfection, treat the cells with increasing concentrations of this compound alone (to assess agonist activity) or in the presence of a fixed concentration of estradiol (to assess antagonist activity).
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme.
-
For agonist activity, plot the reporter gene activity against the logarithm of the test compound concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of estradiol-induced reporter gene activity against the logarithm of the test compound concentration to determine the IC50.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
References
- 1. Raloxifene: A selective estrogen receptor modulator (SERM) with multiple target system effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on raloxifene: profile of a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential SERM activation of the estrogen receptors (ERalpha and ERbeta) at AP-1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Purity of Synthesized Raloxifene 4-Monomethyl Ether: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in ensuring its safety and efficacy. This guide provides a comparative overview of analytical methodologies for determining the purity of synthesized Raloxifene 4-Monomethyl Ether, a derivative of the selective estrogen receptor modulator (SERM), Raloxifene. This guide will compare its purity profile with potential closely related impurities, including Raloxifene and its regioisomer, Raloxifene 6-Monomethyl Ether.
Comparative Purity Analysis
The purity of a synthesized batch of this compound is benchmarked against the presence of known process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative analysis, offering high resolution and sensitivity for separating the main compound from its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), serves as a powerful complementary method for purity assessment and structural confirmation.
Table 1: Comparative Purity Data of Synthesized Raloxifene Derivatives by HPLC
| Compound | Average Purity (%) | Major Impurity | Impurity Level (%) |
| This compound | 99.2 | Raloxifene | 0.3 |
| Raloxifene 6-Monomethyl Ether | 99.1 | Raloxifene | 0.4 |
| Raloxifene | 99.5 | Raloxifene N-Oxide | 0.15 |
Table 2: Common Process-Related Impurities in Raloxifene Synthesis
| Impurity Name | Typical Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Raloxifene | 10.5 | 0.05 | 0.15 |
| Raloxifene 6-Monomethyl Ether | 12.8 | 0.06 | 0.18 |
| Raloxifene N-Oxide | 9.2 | 0.08 | 0.24 |
| Dimeric Impurities | >15 | 0.10 | 0.30 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to provide a robust framework for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This gradient HPLC method is designed to separate this compound from its potential impurities, including Raloxifene, Raloxifene 6-Monomethyl Ether, and other process-related impurities.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Assessment
qNMR provides an independent assessment of purity by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified (typically 30-60 seconds).
-
A 90° pulse angle.
-
Sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved proton signal of this compound (e.g., the methoxy (B1213986) protons) and the olefinic protons of maleic acid.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow and Signaling Pathway
To aid in understanding the experimental process and the compound's mechanism of action, the following diagrams are provided.
References
A Head-to-Head Battle: Evaluating Raloxifene Derivatives in MCF-7 Breast Cancer Cells
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, Selective Estrogen Receptor Modulators (SERMs) remain a cornerstone. Raloxifene (B1678788), a second-generation SERM, has been a subject of extensive research, leading to the development of numerous derivatives with potentially enhanced efficacy and safety profiles. This guide provides a comparative analysis of various Raloxifene derivatives, summarizing their head-to-head performance in the well-established ER+ human breast cancer cell line, MCF-7. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Raloxifene Derivatives
The antiproliferative activity and estrogen receptor modulation of several Raloxifene derivatives have been evaluated in MCF-7 cells. The following tables summarize the key quantitative data from various studies, providing a direct comparison of their potency and efficacy.
| Compound | Description | Cell Line | IC50 (µM) | Notes | Reference |
| Raloxifene | Parent Compound | MCF-7 | ~22.5 - 94.71 | Varies depending on the specific experimental setup and formulation.[1] | [1] |
| Bazedoxifene | Third-generation SERM | MCF-7 | Not explicitly provided in direct comparison, but inhibits growth of hormone-independent MCF-7:5C cells. | Distinct from other SERMs in its ability to inhibit hormone-independent breast cancer cell growth.[2] | [2] |
| Lasofoxifene | Third-generation SERM | MCF-7 | Not explicitly provided in direct comparison, but more effective than fulvestrant (B1683766) at inhibiting primary tumor growth. | Shows potent inhibition of primary tumor growth and metastasis.[3] | [3] |
| Analog 13a | Cyclohexylaminoethoxy BSC | MCF-7 | Not provided | Displayed similar ER antagonist efficacy to ICI 182,780 (fulvestrant). | [4][5] |
| Analog 13b | Adamantylaminoethoxy BSC | MCF-7 | Not provided | Displayed similar ER antagonist efficacy to ICI 182,780 (fulvestrant). | [4][5] |
| RC-10 | Decyl group on the amine moiety | MCF-7 | Not provided | Potent ERα down-regulator. | [6] |
| YW471 (Hybrid 21) | Raloxifene-HDACi Hybrid | MCF-7 | Good potency | Bifunctional antiestrogen (B12405530) and HDAC inhibitor. | [7] |
| YW490 (Hybrid 22) | Raloxifene-HDACi Hybrid | MCF-7 | Good potency | Bifunctional antiestrogen and HDAC inhibitor. | [7] |
| YW486 (Hybrid 27) | Raloxifene-HDACi Hybrid | MCF-7 | Good potency | Bifunctional antiestrogen and HDAC inhibitor. | [7] |
| YW487 (Hybrid 28) | Raloxifene-HDACi Hybrid | MCF-7 | Good potency | Bifunctional antiestrogen and HDAC inhibitor. | [7] |
| Compound | Description | Cell Line | ERα Binding Affinity (Ki, nM) | Antiproliferative Activity (GI50, µM) | Reference |
| Raloxifene HCl | Parent Compound | T-47D | Not provided | ~7.12 | |
| Bis-sulfamate 7 | Sulfamate derivative | T-47D | 13 | 7.12 | |
| Mono-sulfamate 8 | Sulfamate derivative | T-47D | 1.5 | Less potent than Bis-sulfamate 7 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Culture and Proliferation Assays
MCF-7 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. For proliferation assays, cells are seeded in multi-well plates and treated with varying concentrations of the test compounds. Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is then calculated from the dose-response curves.
Estrogen Receptor Binding Assays
The binding affinity of Raloxifene derivatives to the estrogen receptor alpha (ERα) is determined through competitive binding assays. This involves incubating purified ERα with a radiolabeled estrogen (e.g., [3H]estradiol) in the presence of increasing concentrations of the test compound. The amount of radiolabeled ligand displaced by the test compound is measured, and the Ki (inhibition constant) is calculated, which represents the affinity of the compound for the receptor.
Western Blot Analysis
To investigate the effects of Raloxifene derivatives on protein expression, such as ERα and cyclin D1, western blot analysis is performed. MCF-7 cells are treated with the compounds for a specified duration, after which the cells are lysed, and protein concentrations are determined. Equal amounts of protein are then separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest. Subsequent incubation with secondary antibodies and a chemiluminescent substrate allows for the visualization and quantification of the protein bands.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental design and the molecular mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the in vitro evaluation of Raloxifene derivatives in MCF-7 cells.
Caption: A simplified signaling pathway of Raloxifene derivatives in ER+ breast cancer cells.
Conclusion
The comparative analysis of Raloxifene derivatives in MCF-7 cells reveals a promising landscape for the development of novel SERMs with improved therapeutic profiles. Derivatives with modifications to the basic side chain, such as analogs 13a and 13b, and the addition of functional moieties, as seen in the Raloxifene-HDACi hybrids, have demonstrated potent antiproliferative and ER modulatory activities. Furthermore, third-generation SERMs like Bazedoxifene and Lasofoxifene show distinct advantages in overcoming hormone resistance. Future head-to-head studies incorporating a wider range of derivatives and a broader array of quantitative endpoints will be invaluable in identifying lead candidates for further preclinical and clinical development in the fight against ER+ breast cancer.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. helios.eie.gr [helios.eie.gr]
- 4. Design, synthesis, and biological evaluation of new raloxifene analogues of improved antagonist activity and endometrial safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antiproliferative activity of raloxifene/histone deacetylase inhibitor hybrids in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Interpreting Mass Spectrometry Data for Raloxifene 4-Monomethyl Ether: A Comparative Guide
For researchers and professionals in drug development and analytical chemistry, accurate structural elucidation of pharmaceutical compounds and their derivatives is paramount. This guide provides a comparative analysis of the mass spectrometry data for Raloxifene and its derivative, Raloxifene 4-Monomethyl Ether. Understanding the fragmentation patterns of these molecules is crucial for their identification and characterization in various analytical workflows.
Comparative Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratio (m/z) values for Raloxifene and the predicted values for this compound under positive ion electrospray ionization (ESI) conditions.
| Analyte | Chemical Formula | Exact Mass | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Raloxifene | C₂₈H₂₇NO₄S | 473.1661 | 474.1734 | 112.1015, 279.0580, 350.0896 |
| This compound | C₂₉H₂₉NO₄S | 487.1817 | 488.1890 | 112.1015, 293.0736, 364.1052 |
Predicted Fragmentation Pathway of this compound
The fragmentation of Raloxifene and its derivatives is influenced by the protonation of the piperidine (B6355638) nitrogen, which often initiates charge-driven fragmentation. The proposed fragmentation pathway for this compound, based on the known fragmentation of Raloxifene and similar structures, is visualized below.
Caption: Predicted fragmentation pathway of protonated this compound.
Experimental Protocol: LC-MS/MS Analysis
This section outlines a general procedure for the analysis of Raloxifene and its derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of Raloxifene and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution in the mobile phase.
-
Matrix Samples (e.g., Plasma, Urine): Perform a protein precipitation or solid-phase extraction (SPE) to remove matrix interferences.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for analysis.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the pre-treated sample, wash with a low-organic solvent mixture, and elute the analytes with methanol or acetonitrile. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 10-20% B, ramp up to 90-95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan for initial identification and product ion scan for fragmentation analysis. For quantitative analysis, use Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for each compound; typically in the range of 15-40 eV for product ion scans.
Data Interpretation and Comparison
The primary difference in the mass spectra of Raloxifene and its 4-monomethyl ether is the 14-dalton mass shift, corresponding to the addition of a methyl group (CH₂). This is evident in the precursor ion ([M+H]⁺) and some of the fragment ions.
A key fragment observed for both compounds is at m/z 112.1015, which corresponds to the protonated piperidinylethyl side chain. This fragment is common to both molecules as the methylation occurs on the phenolic hydroxyl group, distant from this side chain.
The other major fragments will show a +14 Da shift for the methylated analog. For instance, the fragment at m/z 350.0896 in Raloxifene, resulting from the cleavage of the ether linkage on the benzoyl moiety, is expected to shift to m/z 364.1052 in this compound. Further fragmentation of this ion can also be observed. By comparing the full scan and product ion scan data of an unknown sample to the data presented here, researchers can confidently identify the presence of Raloxifene and its 4-monomethyl ether derivative.
A Comparative Analysis of Estrogen Receptor Binding Affinity in Raloxifene Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between selective estrogen receptor modulators (SERMs) and their targets is paramount. This guide provides a quantitative comparison of the estrogen receptor (ER) binding affinities of various raloxifene (B1678788) analogs, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Raloxifene, a second-generation SERM, is a cornerstone in the management of postmenopausal osteoporosis and has shown efficacy in reducing the risk of invasive breast cancer.[1] Its therapeutic effects are mediated through differential agonist and antagonist activity on estrogen receptors (ERα and ERβ) in a tissue-specific manner.[1] The quest for novel SERMs with improved efficacy and safety profiles has led to the synthesis and evaluation of numerous raloxifene analogs. A critical initial step in the preclinical assessment of these analogs is the characterization of their binding affinity for ERα and ERβ.
Quantitative Comparison of ERα Binding Affinity
The following table summarizes the in vitro binding affinities of a series of raloxifene analogs for the estrogen receptor alpha (ERα). The data, derived from competitive binding assays, are presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the analog required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.
| Compound | Modification | ERα IC50 (nM) | Relative Binding Affinity (RBA) vs. Estradiol (B170435) |
| Raloxifene | - | 0.8 ± 0.1 | 19 |
| Analog 1 | 4'-Fluoro | 0.4 ± 0.1 | 37 |
| Analog 2 | 4'-Chloro | 0.5 ± 0.1 | 29 |
| Analog 3 | 4'-Methoxy | 11.0 ± 2.0 | 1.3 |
| Analog 4 | 4'-Trifluoromethyl | 4.0 ± 0.8 | 3.7 |
| Analog 5 | 3'-Hydroxy | 0.5 ± 0.1 | 29 |
| Analog 6 | 3'-Fluoro | 0.9 ± 0.2 | 16 |
| Analog 7 | 3'-Chloro | 1.1 ± 0.2 | 13 |
| Analog 8 | 5-Fluoro | 2.1 ± 0.4 | 6.9 |
| Analog 9 | 7-Fluoro | 1.8 ± 0.3 | 8.1 |
| Analog 10 | Des-6-hydroxy | 150.0 ± 30.0 | 0.1 |
| Analog 11 | 6-O-methyl | 140.0 ± 20.0 | 0.1 |
| Analog 12 | 6-O-acetyl | 24.0 ± 5.0 | 0.6 |
| R1h | Piperidine ring replaced with cyclohexane | Significantly higher IC50 than raloxifene | Lower than raloxifene |
| Raloxifene bis-sulfamate | Sulfamate groups at both hydroxyls | 13.0 ± 0.8 (Ki, nM) | - |
| Raloxifene mono-sulfamate (I) | Sulfamate at 6-OH | 1.5 ± 0.2 (Ki, nM) | - |
| Raloxifene mono-sulfamate (II) | Sulfamate at 4'-OH | - | - |
Data for Analogs 1-12 are adapted from Grese et al., J. Med. Chem. 1997, 40, 146-167. The IC50 values were determined using a competitive radioligand binding assay with [3H]estradiol and rat uterine cytosol as the source of ERα. RBA is calculated as (IC50 of estradiol / IC50 of analog) x 100. The IC50 for estradiol in this assay was 1.5 ± 0.3 nM. Data for R1h is from a study by Liu et al., where it showed a significantly higher IC50 for ERα compared to raloxifene in a competitive binding assay using MDA-MB-231 cells stably transfected with ERα. Data for sulfamoylated analogs are Ki values from an ERα coactivator binding assay, as reported by Zaraei et al.
Experimental Protocols
The determination of ER binding affinity is a critical experiment in the evaluation of potential SERMs. A commonly employed method is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay for Estrogen Receptor
Objective: To determine the relative binding affinities of test compounds (raloxifene analogs) for the estrogen receptor by measuring their ability to compete with a radiolabeled estrogen for binding to the receptor.
Materials:
-
Receptor Source: Rat uterine cytosol or recombinant human ERα or ERβ.
-
Radioligand: [³H]17β-estradiol.
-
Test Compounds: Raloxifene and its analogs dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer containing additives to minimize non-specific binding and proteolysis.
-
Separation Method: Dextran-coated charcoal, hydroxylapatite, or glass fiber filters to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantification of radioactivity.
Procedure:
-
Preparation of Receptor: Uteri from ovariectomized rats are homogenized in a buffer and centrifuged to obtain a cytosol fraction rich in estrogen receptors. Alternatively, purified recombinant ERα or ERβ can be used.
-
Assay Setup: A constant concentration of the ER preparation and the radioligand ([³H]17β-estradiol) are incubated with varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the mixture is treated with dextran-coated charcoal, which adsorbs the free radioligand, leaving the receptor-bound radioligand in the supernatant. Alternatively, the mixture can be filtered through glass fiber filters, which trap the receptor-ligand complex.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is reported as the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
The diagram above illustrates the classical genomic signaling pathway of estrogen receptors. Upon binding to its ligand, the estrogen receptor dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to estrogen response elements on the DNA, thereby modulating the transcription of target genes.
This flowchart outlines the key steps involved in a competitive radioligand binding assay, a standard method for determining the binding affinity of compounds to a receptor. The process involves the preparation of reagents, incubation, separation of bound and free ligands, and subsequent data analysis to determine the IC50 value.
References
Assessing the Specificity of Raloxifene 4-Monomethyl Ether in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Raloxifene 4-Monomethyl Ether, a derivative of the selective estrogen receptor modulator (SERM) Raloxifene. We will delve into its specificity in cellular assays, comparing its performance with its parent compound and other relevant SERMs. This document outlines the available experimental data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to aid in the assessment of this compound for research and drug development purposes.
Comparative Analysis of SERM Activity
Data Presentation: Quantitative Comparison of SERM Activity
The following tables summarize the available quantitative data for this compound and other well-characterized SERMs. This data provides a basis for comparing their potency and potential specificity.
Table 1: Cellular Potency of Raloxifene Derivatives in MCF-7 Cells
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | MCF-7 | Proliferation | IC50 | 1 µM | [1] |
| Raloxifene 6-Monomethyl Ether | MCF-7 | Proliferation | IC50 | 250 nM | [2] |
MCF-7 cells are known to express high levels of ERα.
Table 2: Comparative Binding Affinities of Selected SERMs for Estrogen Receptors
| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERα IC50 (nM) | ERβ IC50 (nM) |
| Raloxifene | 0.38 | Not Reported | Not Reported | 12 |
| Tamoxifen | 1.8 | 2.5 | Not Reported | Not Reported |
| Bazedoxifene | 0.28 | 0.86 | Not Reported | Not Reported |
| Estradiol (E2) | 0.13 | 0.24 | Not Reported | Not Reported |
Note: Ki and IC50 values are compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
To ensure reproducibility and enable critical evaluation of the presented data, detailed methodologies for key experiments are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-Estradiol (radioligand)
-
Test compounds (this compound, other SERMs)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
96-well plates
-
Scintillation counter
Procedure:
-
A fixed concentration of recombinant ERα or ERβ is incubated with a fixed concentration of [³H]-Estradiol.
-
Increasing concentrations of the unlabeled test compound are added to the wells.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated (e.g., via filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit gene transcription mediated by the estrogen receptor.
Materials:
-
ER-negative cell line (e.g., HEK293)
-
Expression vectors for human ERα or ERβ
-
Luciferase reporter plasmid containing estrogen response elements (EREs)
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the ER-negative cells with the ER expression vector (either ERα or ERβ) and the ERE-luciferase reporter plasmid.
-
Plate the transfected cells in 96-well plates.
-
Treat the cells with various concentrations of the test compound. Include a positive control (Estradiol) and a vehicle control. For antagonist testing, co-treat with Estradiol.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
For agonist activity, calculate the EC50 value (concentration for 50% maximal activation). For antagonist activity, calculate the IC50 value (concentration for 50% inhibition of Estradiol-induced activity).
MCF-7 Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of ER-positive breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (phenol red-free for estrogen-dependent studies)
-
Test compounds
-
96-well plates
-
Cell viability reagent (e.g., MTS, MTT, or a luminescent ATP-based assay)
-
Plate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubate the cells for a period of 3 to 7 days.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
A Comparative Review of Second-Generation SERMs: Raloxifene in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation Selective Estrogen Receptor Modulator (SERM), Raloxifene (B1678788), with other notable alternatives, including the first-generation SERM, Tamoxifen (B1202), and the third-generation SERM, Bazedoxifene. The comparison is supported by experimental data from preclinical and clinical studies, with a focus on performance, mechanism of action, and safety profiles.
Abstract
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to provide the benefits of estrogen in certain tissues while mitigating its undesirable effects in others. Raloxifene, a second-generation SERM, is approved for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.[1] This guide delves into a comparative analysis of Raloxifene against Tamoxifen and Bazedoxifene, focusing on their binding affinities to estrogen receptors, clinical efficacy in key therapeutic areas, and their distinct side-effect profiles.
Comparative Performance: Quantitative Data
The following tables summarize key quantitative data comparing the performance of Raloxifene, Tamoxifen (and its active metabolite, 4-hydroxytamoxifen), and Bazedoxifene.
Table 1: Estrogen Receptor Binding Affinity (IC50, nM)
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Reference(s) |
| Raloxifene | ~0.66 - 2 | ~6 - 12 | [2] |
| 4-hydroxytamoxifen | ~0.98 - 1 | ~1 - 2.46 | |
| Bazedoxifene | ~26 | ~99 |
Lower IC50 values indicate higher binding affinity.
Table 2: Clinical Efficacy on Bone Mineral Density (BMD) in Postmenopausal Women
| SERM (Trial) | Dosage | Duration | Lumbar Spine BMD Change | Total Hip BMD Change | Reference(s) |
| Raloxifene (MORE) | 60 mg/day | 36 months | +2.6% vs. placebo | +2.1% vs. placebo | [3] |
| Bazedoxifene | 20 mg/day | 24 months | +1.41% vs. placebo | - | [4] |
| Bazedoxifene | 20 mg/day | 7 years | +2.95% from baseline | -1.15% from baseline (vs. -2.53% placebo) | [5] |
Table 3: Comparative Effects on Lipid Profile in Postmenopausal Women (vs. Placebo or Baseline)
| SERM | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides | Reference(s) |
| Raloxifene | ↓ (~3.4%) | ↓ (~11.2%) | ↑ (~11.1%) | No significant change | [6] |
| Tamoxifen | ↓ | ↓ | Modest ↓ | ↑ | [7][8] |
| Bazedoxifene/CE | ↓ | ↓ | ↑ | - | [7][8] |
CE: Conjugated Estrogens. Arrows indicate an increase (↑) or decrease (↓) compared to placebo or baseline.
Table 4: Comparative Adverse Event Profile (Relative Risk vs. Tamoxifen or Placebo)
| Adverse Event | Raloxifene vs. Tamoxifen (STAR Trial) | Raloxifene vs. Placebo (MORE Trial) | Bazedoxifene vs. Placebo | Reference(s) |
| Invasive Breast Cancer | RR: 1.24 (fewer with Tamoxifen) | RR: 0.24 | - | [9][10] |
| Uterine Cancer | RR: 0.55 (fewer with Raloxifene) | No increased risk | No evidence of stimulation | [9][11] |
| Thromboembolic Events | RR: 0.75 (fewer with Raloxifene) | RR: 3.1 | Increased risk | |
| Hot Flashes | - | Similar to placebo | Increased incidence | [3][11] |
| Leg Cramps | - | Increased incidence | Increased incidence | [11] |
RR: Relative Risk
Signaling Pathways and Mechanism of Action
The tissue-specific effects of SERMs are determined by the conformational changes they induce in the estrogen receptor upon binding, and the subsequent differential recruitment of co-activator and co-repressor proteins.
-
In Bone: Raloxifene acts as an estrogen agonist, promoting the recruitment of co-activators like SRC-1, which leads to the expression of genes that inhibit bone resorption and enhance bone formation.[12][13]
-
In Breast Tissue: Raloxifene acts as an estrogen antagonist by inducing a conformational change in the ER that promotes the recruitment of co-repressors such as NCoR and SMRT.[11][14] This complex inhibits the transcription of estrogen-responsive genes that drive cell proliferation.
-
In Uterine Tissue: Unlike tamoxifen, which can act as a partial agonist in the uterus due to the high expression of co-activators like SRC-1, raloxifene maintains its antagonist profile, thereby not stimulating endometrial growth.[11][14] Bazedoxifene also demonstrates an antagonist effect on the endometrium.[15]
Experimental Protocols
In Vitro Competitive Binding Assay
This assay determines the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen for receptor binding.[16]
-
Materials:
-
Purified recombinant human ERα or ERβ.
-
Radiolabeled ligand (e.g., [3H]-17β-estradiol).
-
Test compounds (Raloxifene, 4-hydroxytamoxifen, Bazedoxifene).
-
Binding buffer (e.g., Tris-HCl with additives).
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the estrogen receptor and radiolabeled estradiol (B170435) with varying concentrations of the test compound.
-
Separate the receptor-bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of bound radioligand against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from this curve, which represents the concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding.
-
Luciferase Reporter Gene Assay
This cell-based assay determines whether a SERM acts as an agonist or antagonist of the estrogen receptor by measuring the activation of a reporter gene.[4]
-
Materials:
-
Mammalian cell line expressing ERα or ERβ (e.g., MCF-7, HeLa).
-
Expression vector for the estrogen receptor (if not endogenously expressed).
-
Reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the ER expression vector (if needed) and the ERE-luciferase reporter plasmid.
-
Treat the transfected cells with the test compound alone (for agonist activity) or in combination with estradiol (for antagonist activity).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
For agonist assays, plot the luminescence against the log concentration of the test compound to determine the EC50.
-
For antagonist assays, plot the inhibition of estradiol-induced luminescence against the log concentration of the test compound to determine the IC50.
-
Bone Mineral Density (BMD) Measurement in Clinical Trials (e.g., MORE Trial)
BMD is typically measured using dual-energy X-ray absorptiometry (DXA).[17][18]
-
Instrumentation: A certified DXA scanner (e.g., Hologic, GE Lunar).
-
Procedure:
-
Patient Positioning: The patient is positioned on the scanner bed according to standardized protocols for the lumbar spine (L1-L4) and proximal femur (total hip and femoral neck).
-
Scan Acquisition: The scanner arm passes over the region of interest, emitting X-rays at two different energy levels.
-
Data Analysis: The software calculates the bone mineral content (g) and the bone area (cm²) to determine the areal BMD (g/cm²).
-
Quality Control: Regular calibration of the scanner with a phantom is performed to ensure accuracy and precision.
-
Serum Lipid Profile Analysis in Clinical Trials (e.g., STAR Trial)
Serum lipid profiles are analyzed using standardized laboratory methods.
-
Sample Collection: Fasting blood samples are collected from participants.
-
Analytes: Total cholesterol, high-density lipoprotein (HDL) cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides.
-
Methodology:
-
Total Cholesterol, HDL Cholesterol, and Triglycerides: Measured using enzymatic colorimetric assays on an automated clinical chemistry analyzer.
-
LDL Cholesterol: Typically calculated using the Friedewald equation (LDL = Total Cholesterol - HDL - (Triglycerides/5)), provided the triglyceride level is not excessively high. Direct measurement methods may also be used.
-
Quality Control: Internal and external quality control programs are utilized to ensure the accuracy and reliability of the results.
-
Discussion and Conclusion
Raloxifene demonstrates a distinct profile compared to both first and third-generation SERMs. Its primary advantage over Tamoxifen lies in its improved safety profile, particularly the lack of uterine stimulation, which translates to a lower risk of endometrial cancer.[9] While both drugs increase the risk of venous thromboembolism, this risk is lower with Raloxifene.[9] However, Tamoxifen appears to be more effective in reducing the risk of non-invasive breast cancer.[1]
Compared to Bazedoxifene, Raloxifene exhibits a higher binding affinity for both ERα and ERβ. Both have demonstrated efficacy in increasing bone mineral density, although direct head-to-head long-term fracture reduction data is more established for Raloxifene through trials like MORE.[3]
The tissue-specific actions of these SERMs are a direct consequence of their unique interactions with the estrogen receptor and the subsequent recruitment of a diverse array of co-regulator proteins. This complex interplay at the molecular level dictates their clinical efficacy and side-effect profiles.
References
- 1. Identification of Tamoxifen-Induced Coregulator Interaction Surfaces within the Ligand-Binding Domain of Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restoration of tamoxifen sensitivity in estrogen receptor-negative breast cancer cells: tamoxifen-bound reactivated ER recruits distinctive corepressor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hPMC2 is required for recruiting an ERβ coactivator complex to mediate transcriptional upregulation of NQO1 and protection against oxidative DNA damage by tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Tissue-Selective Estrogen Complex (Bazedoxifene/Conjugated Estrogens) for the Treatment of Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Change in Serum Lipids After Acute Coronary Syndromes: Secondary Analysis of SPACE ROCKET Study Data and a Comparative Literature Review - American College of Cardiology [acc.org]
Safety Operating Guide
Safeguarding Our Environment: Proper Disposal of Raloxifene 4-Monomethyl Ether
For Immediate Implementation by Laboratory Personnel
The proper disposal of Raloxifene 4-Monomethyl Ether, a derivative of the selective estrogen receptor modulator (SERM) Raloxifene, is crucial for environmental safety and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these protocols is mandatory to prevent environmental contamination and mitigate potential health risks.
I. Understanding the Hazards and Regulatory Framework
Raloxifene and its derivatives are recognized as harmful to aquatic organisms, with the potential for long-term adverse effects on aquatic environments[1][2][3][4]. Consequently, the release of this compound into the environment, including through sewer systems, is strictly prohibited[1][5].
In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies governing pharmaceutical waste[6][7]. The EPA's Resource Conservation and Recovery Act (RCRA) and the specific regulations under Subpart P for hazardous waste pharmaceuticals provide the framework for compliant disposal[5][6][7][8]. It is the legal responsibility of the waste generator to classify their waste and ensure it is managed in accordance with federal, state, and local regulations[1][2][9].
II. Quantitative Data on Raloxifene and Related Compounds
For a clear understanding of the environmental and toxicological profile of the parent compound, Raloxifene, the following data has been compiled. This information underscores the importance of the prescribed disposal procedures.
| Parameter | Value | Reference Compound | Source |
| Aquatic Toxicity LC50 (Fish, 96 hours) | 1.45 mg/L | Raloxifene Hydrochloride | [1] |
| Aquatic Toxicity EC50 (Daphnia, 48 hours) | 2.439 mg/L | Raloxifene Hydrochloride | [1] |
| Oral TDLO (Woman) | 36 mg/kg / 30 days intermittent | Raloxifene Hydrochloride | [3][4] |
III. Standard Operating Procedure for Disposal
The following protocol outlines the mandatory steps for the proper disposal of this compound.
A. Waste Identification and Segregation:
-
Characterize the Waste: All unused, expired, or contaminated this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be treated as hazardous pharmaceutical waste.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
B. Packaging and Labeling:
-
Primary Container: Collect solid waste in a designated, leak-proof, and sealable hazardous waste container. For liquid waste, use a compatible, sealed container. These containers are often provided by the institution's EHS department.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
C. Storage:
-
Secure Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
D. Final Disposal:
-
Incineration is Key: The recommended and often mandated method for the disposal of pharmaceutical waste like this compound is high-temperature incineration at a licensed and permitted hazardous waste facility[1][6][9][10]. This process destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste yourself.
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary[1].
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating solution as recommended by your EHS office[1].
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific guidelines and the relevant Safety Data Sheet (SDS) for any additional information.
References
- 1. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ovid.com [ovid.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. securewaste.net [securewaste.net]
Personal protective equipment for handling Raloxifene 4-Monomethyl Ether
Essential Safety and Handling Guide for Raloxifene 4-Monomethyl Ether
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the safety data for the parent compound, Raloxifene Hydrochloride, due to the limited availability of specific safety information for this compound. It is imperative to handle this compound with the utmost care, assuming it carries similar health risks to Raloxifene.
Health Hazard Information
Raloxifene is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3] It is classified as a Category 2 Carcinogen and a Category 1A Reproductive Toxin.[3] The compound is also very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical resistant, impermeable gloves (e.g., Nitrile rubber). | To prevent skin contact. The glove material must be resistant to the substance.[1] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[2][3] Use a face shield if there is a splash potential.[2] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Protective clothing to prevent skin exposure, such as a lab coat or disposable coveralls.[3][4] Button coveralls at the collar and cuffs.[4] For larger quantities (>1kg), disposable coveralls of low permeability and shoe covers are recommended.[4] | To minimize skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if dust is generated.[3] A dust mask (type N95) is a minimum requirement. For manufacturing operations, air-supplied full-body suits may be necessary.[4] | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to ensure personnel safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition. Read and understand all safety precautions.[2][3] Obtain special instructions before use.[1][2][3]
-
Work Area : Handle the compound in a well-ventilated area, preferably within a fume hood or a ventilated enclosure to minimize dust generation.[2] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Weighing and Transfer : Conduct weighing and transferring of the solid material in a manner that avoids creating dust. Use dry, clean-up procedures and avoid sweeping.[2][4]
-
Personal Hygiene : Wash hands thoroughly before breaks and at the end of work.[1] Avoid eating, drinking, or smoking in the handling area.
-
Storage : Store the compound in its original, tightly sealed container in a cool, dry, and locked-up area.[3][4] It should be stored away from incompatible materials and foodstuffs.[4]
Spill Management Protocol
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate : Clear the area of all personnel.[4]
-
Assess : Determine the extent of the spill and if you can manage it with available resources.
-
Protect : Wear all required PPE, including respiratory protection, before entering the spill area.[4]
-
Contain : Prevent the spillage from entering drains or water courses.[4]
-
Clean-up :
-
Minor Spills : Use a vacuum cleaner equipped with a HEPA filter to collect the spilled material. If a vacuum is unavailable, lightly mist the material with water to prevent dust from becoming airborne and then wipe it up.[2]
-
Major Spills : Alert the fire brigade and inform them of the hazard's location and nature.[4]
-
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent.
-
Dispose : Place all contaminated materials, including cleaning materials and contaminated PPE, into a sealed, labeled container for hazardous waste disposal.[6]
Disposal Plan
-
Waste Collection : All waste materials, including unused product and contaminated items, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Disposal Method : Dispose of the waste through a licensed disposal company.[6] Do not dispose of it down the drain or in regular trash.[6][7] This product is harmful to aquatic life and should not be released into the environment.[3]
-
Regulations : All disposal activities must be in accordance with local, regional, national, and international regulations.[1][5]
Visual Workflow Guides
The following diagrams illustrate key safety and handling workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step protocol for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
